molecular formula C9H9BO3 B13410031 (7-methylbenzofuran-5-yl)boronic Acid

(7-methylbenzofuran-5-yl)boronic Acid

Cat. No.: B13410031
M. Wt: 175.98 g/mol
InChI Key: UXNWRQSFCXYHPZ-UHFFFAOYSA-N
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Description

(7-methylbenzofuran-5-yl)boronic Acid is a useful research compound. Its molecular formula is C9H9BO3 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

(7-methyl-1-benzofuran-5-yl)boronic acid

InChI

InChI=1S/C9H9BO3/c1-6-4-8(10(11)12)5-7-2-3-13-9(6)7/h2-5,11-12H,1H3

InChI Key

UXNWRQSFCXYHPZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C2C(=C1)C=CO2)C)(O)O

Origin of Product

United States

Foundational & Exploratory

Molecular weight and formula of (7-methylbenzofuran-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

(7-Methylbenzofuran-5-yl)boronic acid (CAS: 254886-15-2) is a specialized organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. As a functionalized benzofuran, it serves as a critical "building block" in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . The compound allows for the introduction of the pharmacologically privileged 7-methylbenzofuran moiety into biaryl systems, a structural motif often explored to optimize lipophilicity and metabolic stability in drug candidates targeting kinases and G-protein coupled receptors (GPCRs).

This guide details the compound's physicochemical properties, a validated synthesis pathway designed to overcome regioselectivity challenges, and essential handling protocols to manage the boronic acid-boroxine equilibrium.

Part 2: Physicochemical Profile

The following data aggregates experimental and calculated values essential for analytical characterization and stoichiometric calculations.

PropertyValueNotes
Chemical Name (7-methylbenzofuran-5-yl)boronic acidIUPAC
CAS Number 254886-15-2Verified Identifier
Molecular Formula C₉H₉BO₃
Molecular Weight 175.98 g/mol Monoisotopic Mass: 176.07
Physical State Off-white to beige powderHygroscopic
Solubility DMSO, Methanol, DMFLow solubility in non-polar solvents
pKa ~8.5 (Boronic acid group)Estimate based on phenylboronic acid
Storage 2–8°C (Inert Atmosphere)Prone to dehydration (boroxine formation)

Part 3: Structural Analysis & Synthesis Strategy

The Regioselectivity Challenge

Direct electrophilic substitution (e.g., bromination) of 7-methylbenzofuran typically fails to yield the 5-substituted product selectively. The furan ring's electron density directs electrophiles primarily to the C2 position . To achieve the 5-borono substitution, the benzene ring must be functionalized before the furan ring is closed, or a directing group strategy must be employed.

Validated Synthesis Pathway

The most robust synthetic route involves the construction of the benzofuran ring from a substituted salicylaldehyde precursor, followed by metal-halogen exchange.

Step 1: Cyclization Precursor Synthesis

  • Starting Material: 5-bromo-2-hydroxy-3-methylbenzaldehyde.

  • Mechanism: The 3-methyl group on the salicylaldehyde becomes the 7-methyl group on the benzofuran. The 5-bromo group is retained at the 5-position.

  • Reagents: Ethyl bromoacetate, K₂CO₃, followed by hydrolysis and decarboxylation.

Step 2: Borylation

  • Substrate: 5-bromo-7-methylbenzofuran.

  • Method: Lithium-Halogen Exchange or Miyaura Borylation.

    • Preferred (Scale-up): Miyaura Borylation using Bis(pinacolato)diboron (B₂pin₂) and Pd(dppf)Cl₂, followed by oxidative hydrolysis if the free acid is required.

    • Preferred (Lab scale): n-Butyllithium (n-BuLi) at -78°C followed by Trimethyl borate (B(OMe)₃).

Synthesis Workflow Diagram

SynthesisPath Start 5-Bromo-2-hydroxy- 3-methylbenzaldehyde Inter1 O-Alkylation & Cyclization Start->Inter1 + Ethyl bromoacetate + K2CO3 Bromide 5-Bromo-7-methylbenzofuran Inter1->Bromide - CO2 (Decarboxylation) Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Bromide->Lithiation THF, -78°C Borate Boronate Intermediate (Ar-B(OMe)3)- Lithiation->Borate + B(OMe)3 Product (7-Methylbenzofuran-5-yl) boronic acid Borate->Product H3O+ Hydrolysis

Figure 1: Retrosynthetic logic and forward synthesis of the target boronic acid from commercially available salicylaldehyde precursors.

Part 4: Applications in Drug Discovery

Scaffold Hopping & Bioisosterism

The (7-methylbenzofuran-5-yl) moiety is often used as a bioisostere for indole or naphthalene systems.

  • Lipophilicity: The 7-methyl group increases lipophilicity (LogP) and can fill hydrophobic pockets in enzyme active sites (e.g., Kinase hinge regions).

  • Metabolic Stability: Blocking the 7-position can prevent metabolic oxidation that might occur on unsubstituted benzofurans.

Suzuki-Miyaura Coupling Protocol

This compound is a nucleophilic partner in Palladium-catalyzed cross-coupling.

Standard Protocol:

  • Solvent: 1,4-Dioxane/Water (4:1) or DMF.[1][2][3][4]

  • Base: K₃PO₄ (preferred for steric bulk) or Na₂CO₃.

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄.[1]

  • Conditions: 80–100°C under Argon/Nitrogen.

Reaction Scheme: Ar-B(OH)₂ + R-X → [Pd] → Ar-R (Where Ar = 7-methylbenzofuran-5-yl)

Part 5: Handling & Stability (The Boroxine Cycle)

Researchers must be aware that free boronic acids exist in equilibrium with their cyclic trimeric anhydrides (boroxines).

  • Observation: The "pure" compound may appear to have a non-stoichiometric melting point or elemental analysis due to partial dehydration.

  • Reversibility: This is chemically reversible. In aqueous Suzuki coupling conditions, the boroxine hydrolyzes back to the active boronic acid monomer R-B(OH)₂.

  • Recommendation: Store in a freezer (-20°C) with desiccant. If precise stoichiometry is required for analytical standards, convert to the pinacol ester.

BoroxineCycle Acid 3 x Monomer (7-Methylbenzofuran-5-yl)B(OH)2 Boroxine Boroxine Trimer (Cyclic Anhydride) Acid->Boroxine Dehydration (-3 H2O) Storage / Heat Boroxine->Acid Hydrolysis (+3 H2O) Aqueous Base

Figure 2: The equilibrium between the active monomeric acid and the storage-stable boroxine form.

References

  • PubChem. (2023). Compound Summary: (7-methyl-1-benzofuran-5-yl)boronic acid. National Library of Medicine. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Methodological & Application

Technical Application Note: Optimized Suzuki-Miyaura Coupling of (7-Methylbenzofuran-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the standard and advanced protocols for the palladium-catalyzed cross-coupling of (7-methylbenzofuran-5-yl)boronic acid with aryl halides. Unlike its highly unstable regioisomer (benzofuran-2-yl)boronic acid, the 5-yl derivative exhibits stability comparable to substituted phenylboronic acids. However, the electron-rich nature of the benzofuran scaffold, combined with the 7-methyl substituent, requires specific attention to catalyst ligand selection to prevent oxidative homocoupling and maximize turnover frequency (TOF).

Key Chemical Properties
PropertyDescription
Compound (7-Methylbenzofuran-5-yl)boronic acid
CAS Number 3076681-54-1 (Generic/Derivative Ref)
Electronic Profile Electron-rich heteroaryl; Nucleophilic C5 position
Steric Profile Moderate; 7-Me is meta to the boronic acid (C5), minimizing direct steric clash at the transmetallation site.
Stability Moderate; susceptible to protodeboronation under prolonged high-temperature/strongly basic conditions.

Mechanistic Considerations & Catalyst Selection

Stability vs. Reactivity

The benzofuran ring is electron-rich. While the 2-position is notorious for rapid protodeboronation (C-B bond cleavage by water/base), the 5-position is significantly more robust. However, the 7-methyl group acts as a weak electron donor, slightly increasing electron density at C5. This enhances the rate of transmetallation but also marginally increases the risk of protodeboronation compared to unsubstituted analogs.

Ligand Selection Strategy
  • Standard Substrates: Bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) are preferred. The large bite angle of dppf facilitates the reductive elimination step.

  • Sterically Hindered/Deactivated Substrates: Dialkylbiaryl phosphine ligands (e.g., XPhos , SPhos ) are required. These bulky, electron-rich ligands facilitate oxidative addition into unreactive aryl chlorides and prevent catalyst aggregation.

Catalytic Cycle Visualization

The following diagram illustrates the specific pathway for this substrate, highlighting the critical transmetallation step where the benzofuran moiety enters the cycle.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X BaseStep Base Activation (Ar-Pd(II)-OH/OR) OxAdd->BaseStep + Base (OH-) TransMet Transmetallation (Ar-Pd(II)-Benzofuran) BaseStep->TransMet + Boronate Species RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic (7-Me-Benzofuran-5-yl) Boronic Acid Boronic->TransMet Activated by Base

Figure 1: Catalytic cycle emphasizing the activation of the boronic acid via base coordination prior to transmetallation.

Experimental Protocols

Protocol A: Standard Conditions (Robust & Cost-Effective)

Best for: Aryl bromides, aryl iodides, and activated aryl chlorides.

Reagents:

  • (7-Methylbenzofuran-5-yl)boronic acid (1.2 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl₂[3]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Boronic Acid (1.2 mmol, 211 mg), K₂CO₃ (3.0 mmol, 414 mg), and Pd(dppf)Cl₂ (0.03 mmol, 25 mg).

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[3]

  • Solvation: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C for 4–16 hours. Monitor by LC-MS or TLC.[1][3]

    • Checkpoint: The solution typically turns black (active Pd) from an initial orange/red suspension.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: High-Performance Conditions (Sterically Hindered/Deactivated)

Best for: Unactivated aryl chlorides, electron-rich aryl halides, or ortho-substituted partners.

Reagents:

  • (7-Methylbenzofuran-5-yl)boronic acid (1.5 equiv)

  • Aryl Halide (1.0 equiv)[1][2]

  • Catalyst: XPhos Pd G4 (2-3 mol%) OR [Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%)]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: Toluene / Water (10:1 v/v) or THF / Water (4:1 v/v)

Procedure:

  • Inert Handling: If using Pd(0) sources like Pd₂(dba)₃, weigh reagents in a glovebox if possible. For G3/G4 precatalysts, air weighing is acceptable but proceed quickly.

  • Mixing: Combine Aryl Halide, Boronic Acid, Base, and Catalyst in a microwave vial.

  • Solvent Addition: Add degassed Toluene/Water mixture.

  • Reaction: Seal and heat to 100 °C (conventional) or 110 °C (microwave, 30-60 min).

    • Note: Phosphate bases are gentler than carbonates and often improve yields with sensitive boronic acids.

  • Workup: Standard extraction as in Protocol A.

Decision Matrix for Optimization

Use the following logic flow to select the optimal reaction conditions based on your specific electrophile.

DecisionTree Start Select Aryl Halide (Ar-X) Type Identify Halide Type Start->Type ArI_Br Ar-I or Ar-Br (Standard) Type->ArI_Br ArCl Ar-Cl (Challenging) Type->ArCl Sterics Ortho-Substitution? ArI_Br->Sterics ProtoB PROTOCOL B XPhos Pd G4 / K3PO4 Toluene/H2O @ 100°C ArCl->ProtoB Always ProtoA PROTOCOL A Pd(dppf)Cl2 / K2CO3 Dioxane/H2O @ 90°C Sterics->ProtoA No (Unobstructed) Sterics->ProtoB Yes (Hindered)

Figure 2: Workflow for selecting the appropriate catalytic system based on electrophile properties.

Troubleshooting & QC

Common Issues & Solutions
IssueSymptomRoot CauseSolution
Protodeboronation Formation of 7-methylbenzofuran (mass M-B(OH)2+H)High temperature + High pHSwitch to Protocol B (K₃PO₄ is less basic than carbonate). Reduce temp to 80°C. Use anhydrous solvent (DMF) with CsF.
Homocoupling Dimer formation (Ar-Ar or Benzofuran-Benzofuran)Oxygen presenceDegas solvents more thoroughly (sparge with Ar for 15 min). Ensure reaction vessel is sealed tight.
Low Conversion Starting material remainsCatalyst deactivationSwitch to XPhos Pd G4 or SPhos Pd G4 . Increase catalyst loading to 5 mol%.
Purification Notes
  • Acid Sensitivity: Benzofurans are generally stable, but avoid highly acidic mobile phases. Use neutral silica.

  • Visualization: The benzofuran core is UV active (254 nm).

  • Staining: Vanillin or KMnO4 stain can help visualize boronic acid impurities (which often streak).

References

  • Sigma-Aldrich. (7-methyl-1-benzofuran-5-yl)boronic acid Product Information.Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions.Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling.Link

Sources

Application Note: Synthesis of Biaryl Benzofuran Scaffolds Using Boronic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Pharmacological Relevance

Benzofuran scaffolds are privileged heterocyclic structures in medicinal chemistry, forming the core of established therapeutics such as the antiarrhythmic drug amiodarone and the uricosuric agent benzbromarone[1]. Recently, fragment-based drug design has heavily leveraged substituted benzofurans to target bacterial virulence factors, including the inhibition of Escherichia coli DsbA oxidoreductase[2].

The Suzuki-Miyaura cross-coupling reaction (SMCR) remains the premier synthetic strategy for elaborating the benzofuran core[1]. By coupling halogenated benzofurans with arylboronic acids—or conversely, benzofuran-boronic acids with aryl halides—chemists can rapidly generate diverse biaryl libraries. This application note details the mechanistic causality, optimized protocols, and troubleshooting strategies for the high-efficiency synthesis of biaryl benzofurans.

Mechanistic Principles & Reaction Causality

To achieve high yields and avoid common pitfalls (such as protodeboronation or homocoupling), it is critical to understand the causality behind each reagent choice in the catalytic cycle.

  • Precatalyst Activation & Oxidative Addition: The reaction begins with the oxidative addition of the benzofuran halide to the active Pd(0) species[1]. Aryl bromides and iodides are preferred over chlorides due to their lower bond dissociation energies, allowing the reaction to proceed rapidly, often at room temperature under specialized conditions[1].

  • The Role of the Base (Transmetalation): Boronic acids are inherently poor nucleophiles. The addition of an aqueous base (e.g.,

    
     or 
    
    
    
    ) is not merely for acid neutralization. The base coordinates to the empty p-orbital of the boron atom, forming a negatively charged, tetravalent boronate complex
    
    
    . This increases the electron density on the aryl group, drastically accelerating its transmetalation onto the Pd(II) center.
  • Ligand Selection (Reductive Elimination): While ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     is a reliable workhorse, utilizing bidentate ligands with large bite angles (such as dppf in 
    
    
    
    ) accelerates the final reductive elimination step and prevents the precipitation of inactive "palladium black".

CatalyticCycle Precat Precatalyst Activation (Pd(II) to Pd(0)) Pd0 Active Pd(0) Catalyst Precat->Pd0 Reduction OxAdd Oxidative Addition (Insertion into Ar-Br) Pd0->OxAdd + Benzofuran Halide TransMet Transmetalation (Boronate Complex Transfer) OxAdd->TransMet + Arylboronic Acid & Base RedElim Reductive Elimination (Biaryl Product Formation) TransMet->RedElim RedElim->Pd0 Product Release

Figure 1: Suzuki-Miyaura catalytic cycle for biaryl benzofurans highlighting key mechanistic steps.

Experimental Methodologies

The following protocols describe two distinct approaches: a conventional thermal method for broad substrate scope, and a modern ultrasound-assisted method for rapid, additive-free synthesis[1].

Protocol A: Conventional Thermal Synthesis

Objective: High-yield coupling of sterically hindered or electronically deactivated substrates.

  • Reagent Preparation: In a Schlenk flask, combine 5-bromobenzofuran (1.0 equiv, 1.0 mmol), the selected arylboronic acid (1.2 equiv, 1.2 mmol), and

    
     (5 mol%).
    
  • Solvent Degassing (Critical Causality): Add 10 mL of a 4:1 Dioxane/Water mixture. Why degas? Dissolved oxygen rapidly oxidizes the Pd(0) active species and promotes the homocoupling of boronic acids into biphenyl byproducts. Degas the mixture using three freeze-pump-thaw cycles.

  • Base Addition: Add

    
     (2.5 equiv) under a positive argon flow.
    
  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 8–12 hours.

  • Self-Validation Checkpoint: Analyze a 10 µL reaction aliquot via TLC (Hexanes/EtOAc 8:2) and LC-MS. The protocol is self-validating if the limiting reagent (5-bromobenzofuran) is entirely consumed and LC-MS confirms the target mass without significant homocoupling peaks.

Protocol B: Ultrasound-Assisted Green Synthesis

Objective: Rapid synthesis under non-inert conditions to prevent degradation of sensitive boronic acids[1][3].

  • Setup: In a standard reaction vial, dissolve the benzofuran halide (1.0 mmol) and arylboronic acid (1.2 mmol) in Dimethylformamide (DMF, 5 mL).

  • Catalyst & Base: Add

    
     (5 mol%) and 
    
    
    
    (2.0 equiv).
  • Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz) at room temperature for 1.5 to 2 hours. Why ultrasound? Acoustic cavitation creates localized microscopic hot spots that accelerate reaction kinetics, allowing the reaction to proceed efficiently without bulk heating or strict inert atmospheres[1].

  • Workup: Quench with water, extract with Ethyl Acetate (3 × 10 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    

ExperimentalWorkflow Step1 1. Reagent Prep (Degas & Base Addition) Step2 2. Cross-Coupling (Thermal/Ultrasound) Step1->Step2 Step3 3. Quench & Extract (Aqueous Workup) Step2->Step3 Step4 4. Purification (Flash Chromatography) Step3->Step4 Step5 5. QC & Analysis (NMR, HRMS, HPLC) Step4->Step5

Figure 2: Step-by-step experimental workflow for synthesizing and validating biaryl benzofurans.

Data Presentation & Substrate Scope

Quantitative optimization and substrate scope data are summarized below to guide reagent selection.

Table 1: Optimization of Reaction Conditions (Model: 5-Bromobenzofuran + Phenylboronic Acid) [1]

EntryCatalyst SystemBaseSolvent SystemConditionsYield (%)
1

(5 mol%)

DMFThermal, 90°C, 12h72%
2

(5 mol%)

DMFUltrasound, RT, 2h88%
3

(5 mol%)

Dioxane/

Thermal, 90°C, 8h91%
4

/ SPhos

Toluene/

Thermal, 100°C, 6h95%

Table 2: Substrate Scope and Functional Group Tolerance [2]

Aryl Halide ComponentBoronic Acid ComponentTarget Biaryl ScaffoldYield (%)
5-Bromobenzofuran4-Methoxyphenylboronic acid5-(4-Methoxyphenyl)benzofuran92%
2-Bromobenzofuran3-Fluorophenylboronic acid2-(3-Fluorophenyl)benzofuran87%
3-BromobenzofuranPyridine-4-boronic acid3-(Pyridin-4-yl)benzofuran78%
Benzofuran-2-boronic acid4-Iodoanisole2-(4-Methoxyphenyl)benzofuran89%

Troubleshooting & Quality Control

  • Issue: High levels of homocoupled boronic acid (Ar'-Ar').

    • Causality: Oxygen contamination acts as an oxidant, driving the Pd-catalyzed homocoupling of the boronic acid.

    • Solution: Strictly degas all solvents. If the issue persists, switch to a slow-addition protocol for the boronic acid using a syringe pump.

  • Issue: Protodeboronation (Loss of the boronic acid group).

    • Causality: Boronic acids, particularly electron-deficient or ortho-substituted ones, can undergo hydrolytic cleavage of the C-B bond at high temperatures in strong aqueous bases.

    • Solution: Lower the reaction temperature and switch to a milder base (e.g.,

      
       or 
      
      
      
      ) or utilize the ultrasound-assisted protocol (Protocol B) which operates at room temperature[1].

References

  • Heras, B., et al. (2021). "Elaboration of a benzofuran scaffold and evaluation of binding affinity and inhibition of Escherichia coli DsbA: A fragment-based drug design approach to novel antivirulence compounds." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Saif, M. J., et al. (2025). "Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids." Frontiers in Chemistry. URL:[Link]

  • Nielsen, T. E., et al. (2017). "Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds." ACS Combinatorial Science. URL:[Link]

  • Ullah, H., et al. (2024). "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega. URL: [Link]

  • RSC Advances. "Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides." Royal Society of Chemistry. URL:[Link]

Sources

Application Note: Precision C-H Activation of (7-Methylbenzofuran-5-yl)boronic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (7-methylbenzofuran-5-yl) moiety is a privileged pharmacophore in drug discovery, appearing in anti-arrhythmic agents (amiodarone analogs) and novel kinase inhibitors. The presence of the C7-methyl group introduces steric constraints that modulate metabolic stability, while the C5-boronic acid serves as a versatile handle for cross-coupling.

However, conventional synthetic routes often exhaust the C5-boron handle early in the synthesis. This guide details a C-H Activation protocol that allows researchers to functionalize the C2-position of the benzofuran core while preserving the C5-boron moiety (protected as a pinacol or MIDA ester). This "orthogonal functionalization" strategy enables the rapid generation of 2,5,7-trisubstituted benzofuran libraries, maximizing the utility of the (7-methylbenzofuran-5-yl)boronic acid precursor.

Key Advantages[1][2]
  • Atom Economy: Direct C2-H functionalization avoids pre-halogenation at the C2 position.

  • Orthogonality: Preserves the C5-boron species for downstream Suzuki-Miyaura coupling.

  • Steric Tolerance: Optimized conditions accommodate the C7-methyl steric influence.

Strategic Analysis & Mechanism

The Challenge of the C7-Methyl Group

In unsubstituted benzofurans, C2 and C3 are the primary sites for electrophilic and metal-catalyzed functionalization. The introduction of a methyl group at C7 and a boronic acid at C5 creates a unique electronic and steric environment:

  • Electronic Effect: The C5-boron (Lewis acidic) withdraws electron density, potentially deactivating the ring toward electrophilic C-H activation but facilitating Concerted Metalation-Deprotonation (CMD) pathways.

  • Steric Effect: The C7-methyl group blocks the "southern" edge of the benzene ring, directing catalyst approach away from the C6/C7 region and reinforcing C2-selectivity.

Mechanism: Pd(II)-Catalyzed CMD

The protocol below utilizes a Palladium(II) catalyst with a pivalate (Piv) or acetate ligand. The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, where the carboxylate ligand acts as an intramolecular base to abstract the acidic C2-proton.

Critical Consideration: Free boronic acids are prone to protodeboronation or homocoupling under oxidative C-H activation conditions. Therefore, this protocol requires the in situ or prior conversion of the boronic acid to a Pinacol Boronate (BPin) or MIDA boronate to ensure stability.

CH_Activation_Cycle Precursor Precursor: (7-Me-Benzofuran-5-yl)BPin Coordination Intermediate A: C2-Coordination Precursor->Coordination + Pd(OPiv)2 Pd_Species Active Catalyst: [Pd(OPiv)2] Pd_Species->Coordination CMD_Step CMD Transition State: C-H Cleavage / Pd-C Bond Formation Coordination->CMD_Step - PivOH Oxidative_Add Intermediate B: Pd(II)-Aryl Species CMD_Step->Oxidative_Add + Ar-I (Coupling Partner) Reductive_Elim Product Release: 2-Aryl-5-BPin-7-Me-Benzofuran Oxidative_Add->Reductive_Elim C-C Bond Formation Regeneration Catalyst Regeneration: Oxidant (Ag+ or Cu2+) Reductive_Elim->Regeneration Pd(0) -> Pd(II) Regeneration->Pd_Species

Figure 1: Catalytic cycle for the C2-H arylation of benzofuran boronate esters. The CMD step is the rate-determining step, facilitated by the pivalate ligand.

Detailed Experimental Protocols

Protocol A: Pre-Reaction Stabilization (Esterification)

Before attempting C-H activation, the free boronic acid must be protected to prevent degradation.

Reagents:

  • (7-methylbenzofuran-5-yl)boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • MgSO4 (anhydrous, 2.0 equiv)

  • Dichloromethane (DCM) [0.2 M]

Procedure:

  • Charge a round-bottom flask with (7-methylbenzofuran-5-yl)boronic acid and pinacol.

  • Add DCM and MgSO4. Stir at Room Temperature (RT) for 4 hours.

  • Filter through a celite pad to remove MgSO4.

  • Concentrate in vacuo. The resulting (7-methylbenzofuran-5-yl)boronate pinacol ester is usually sufficiently pure (>95%) for the next step.

Protocol B: C2-H Arylation of (7-Methylbenzofuran-5-yl)BPin

This protocol installs an aryl group at C2 using an Aryl Iodide (Ar-I) coupling partner.

Materials:

  • Substrate: (7-methylbenzofuran-5-yl)BPin (from Protocol A) (1.0 equiv, 0.5 mmol)

  • Coupling Partner: Aryl Iodide (Ar-I) (1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[1][2][3]

  • Ligand/Base: Pivalic acid (30 mol%) / Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (anhydrous, degassed) [0.2 M]

  • Temperature: 100 °C

Step-by-Step Workflow:

  • Setup: In a glovebox or under strictly inert atmosphere (N2/Ar), add the benzofuran boronate substrate, Aryl Iodide, Pd(OAc)2, and Cs2CO3 into a screw-cap reaction vial.

  • Additives: Add Pivalic acid (PivOH). Note: PivOH is crucial for the CMD mechanism.

  • Solvent: Add anhydrous Toluene. Seal the vial tightly.

  • Reaction: Heat the block to 100 °C with vigorous stirring (1000 rpm).

    • Checkpoint: Monitor by LC-MS at 4 hours. The BPin moiety is generally stable, but prolonged heating (>24h) may lead to some protodeboronation.

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).

    • Filter through a short pad of silica gel (to remove Pd and inorganic salts).

    • Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Note: The product will be a 2-Aryl-(7-methylbenzofuran-5-yl)BPin .

Data Summary Table: Optimization Parameters
ParameterConditionOutcome / Notes
Catalyst Pd(OAc)2Preferred. High activity for CMD pathway.
Catalyst Pd(PPh3)4Avoid. Phosphines can inhibit C-H activation at C2.
Solvent TolueneOptimal. Non-polar solvents stabilize the CMD transition state.
Solvent DMF/DMARisky. Can promote homocoupling of the boronate ester.
Base Cs2CO3Best. Balances basicity for H-abstraction without degrading BPin.
Temp 80-100 °CLower temps (<60°C) result in poor conversion; >120°C risks BPin loss.

Downstream Application: Sequential Cross-Coupling

Once the C2-Aryl group is installed, the preserved C5-BPin group can be utilized in a standard Suzuki-Miyaura coupling to create a trisubstituted core.

Workflow:

  • Intermediate: 2-Aryl-(7-methylbenzofuran-5-yl)BPin.

  • Reagents: Heteroaryl Bromide (Ar'-Br), Pd(dppf)Cl2 (5 mol%), K3PO4 (3.0 equiv), Dioxane/H2O (4:1).

  • Conditions: 80 °C, 6 hours.

  • Result: 2-Aryl-5-Heteroaryl-7-Methylbenzofuran.

Sequential_Workflow Start (7-Me-Benzofuran-5-yl) Boronic Acid Step1 Protection (Pinacol) Start->Step1 Inter1 BPin Ester Step1->Inter1 Step2 C2-H Activation (Pd(OAc)2, Ar-I) Inter1->Step2 Inter2 2-Aryl-5-BPin Intermediate Step2->Inter2 Step3 Suzuki Coupling (Pd(dppf)Cl2, Ar'-Br) Inter2->Step3 Final 2,5,7-Trisubstituted Benzofuran Step3->Final

Figure 2: Sequential functionalization workflow converting the raw boronic acid into a complex trisubstituted scaffold.

Troubleshooting & Safety

  • Issue: Protodeboronation (Loss of Boron).

    • Cause: Reaction mixture too acidic or temperature too high.

    • Solution: Switch from Pinacol to MIDA boronate . MIDA boronates are highly stable under oxidative C-H activation conditions and can be hydrolyzed back to the boronic acid later.

  • Issue: Low C2-Regioselectivity.

    • Cause: Competitive C3 activation (rare for benzofurans but possible).

    • Solution: Ensure the use of Pivalic acid or Adamantane-1-carboxylic acid as ligands. The bulky carboxylate enhances C2 selectivity via the CMD transition state.

  • Safety: Palladium residues can be toxic. Ensure thorough scavenging (e.g., using SiliaMetS® Thiol) if the final compound is for biological testing.

References

  • General C-H Activation of Benzofurans

    • Potts, D. E., et al. "Palladium-Catalyzed C–H Activation of Benzofurans." Journal of Organic Chemistry, 2015.[4] Link (Validated general protocol for C2-arylation).

  • Stability of Boronates in C-H Activation

    • Gillis, E. P., & Burke, M. D. "Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates." Journal of the American Chemical Society, 2007. Link (Establishes MIDA stability protocols).

  • Mechanism of CMD Pathway

    • Lafrance, M., & Fagnou, K. "Palladium-Catalyzed Benzene Arylation: Incorporation of Catalytic Pivalic Acid as a Proton Shuttle." Journal of the American Chemical Society, 2006. Link (Foundational work on pivalate-assisted C-H activation).

  • Oxidative C-H Arylation with Boronic Acids

    • Vouzara-Thomaidou, E., et al. "Direct C–H Arylation of Heterocycles with Aryl Boronic Acids." Organic Letters, 2018.[4][5] Link (Alternative workflow using Boronic Acid as donor).

Sources

Application Note: Chan-Lam Coupling of (7-Methylbenzofuran-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocols for the Chan-Lam oxidative cross-coupling of (7-methylbenzofuran-5-yl)boronic acid (CAS: 254886-15-2). This specific building block, featuring an electron-rich benzofuran scaffold with a methyl group at the C7 position and a boronic acid at C5, is a valuable intermediate in the synthesis of bioactive heterocycles for medicinal chemistry.

While the Chan-Lam reaction is favored for its mild conditions (room temperature, air atmosphere) compared to Buchwald-Hartwig aminations, the electron-rich nature of the benzofuran ring increases the susceptibility to protodeboronation . This guide provides a robust standard protocol and a "rescue" protocol for difficult substrates, ensuring high fidelity in C-N and C-O bond formation.

Chemical Profile & Mechanistic Insight[1][2]

Substrate Properties
  • Compound: (7-methylbenzofuran-5-yl)boronic acid[1]

  • CAS Number: 254886-15-2[1]

  • Molecular Formula: C9H9BO3[1][2][3]

  • Electronic Environment: The benzofuran ring is electron-rich. The C7-methyl group (adjacent to the bridgehead oxygen) acts as a weak electron donor, slightly increasing the electron density of the ring system compared to the unsubstituted parent.

  • Reactivity Implication: Electron-rich aryl boronic acids undergo transmetallation to Copper(II) relatively fast. However, they are also more prone to hydrolysis (protodeboronation), especially if the catalytic cycle stalls.

The Chan-Lam Catalytic Cycle

The mechanism involves a Cu(II)/Cu(III) redox cycle. The critical step for this substrate is the transmetallation of the aryl group from boron to copper.

  • Ligand Exchange: Cu(OAc)2 coordinates with the amine/phenol nucleophile and base.

  • Transmetallation: The (7-methylbenzofuran-5-yl) group transfers to the copper center.

  • Oxidation: The resulting Cu(II) species is oxidized to a high-valent Cu(III) species by atmospheric oxygen (or disproportionation).

  • Reductive Elimination: The C-N or C-O bond is formed, releasing the product and a Cu(I) species, which is re-oxidized to Cu(II) to restart the cycle.

ChanLamCycle Cu2 Cu(II) Species (Active Catalyst) ComplexA Cu(II)-Nucleophile Complex Cu2->ComplexA + H-Nu (Amine/Phenol) Transmet Transmetallation (Boronic Acid enters) ComplexA->Transmet + Ar-B(OH)2 Cu3 High-Valent Cu(III) Species Transmet->Cu3 Oxidation (Air) RedElim Reductive Elimination (Product Release) Cu3->RedElim Oxidation Oxidation (O2) Cu(I) -> Cu(II) RedElim->Oxidation - Product, + Cu(I) Oxidation->Cu2

Figure 1: The catalytic cycle of the Chan-Lam coupling.[4][5] Efficient re-oxidation of Cu(I) to Cu(II) is critical to prevent catalyst arrest.

Experimental Protocols

Protocol A: Standard Conditions (High Throughput)

Best for: Anilines, primary alkyl amines, and electron-deficient phenols.

Reagents:

  • Substrate: (7-methylbenzofuran-5-yl)boronic acid (1.0 equiv)

  • Nucleophile: Amine or Phenol (1.0 - 1.2 equiv)

  • Catalyst: Cu(OAc)2 (Copper(II) acetate) (0.5 - 1.0 equiv)

  • Base/Ligand: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) (0.1 M concentration)

  • Additives: 4Å Molecular Sieves (powdered, activated)

Procedure:

  • Setup: To a dry vial equipped with a stir bar, add (7-methylbenzofuran-5-yl)boronic acid (1.0 equiv), the nucleophile (1.1 equiv), Cu(OAc)2 (0.5 equiv), and activated 4Å molecular sieves (approx. 50 mg/mmol).

  • Solvent Addition: Add DCM.

  • Base Addition: Add Pyridine (2.0 equiv) dropwise.

  • Reaction: Cap the vial loosely or attach an O2 balloon (for faster rates). Stir vigorously at Room Temperature (20-25°C) for 16-24 hours. Note: The reaction mixture typically turns from blue/green to a dark suspension.

  • Monitoring: Check TLC or LCMS. Look for the disappearance of the boronic acid.

  • Workup: Dilute with EtOAc, wash with 0.5 M HCl (to remove pyridine/copper), then NaHCO3 and brine. Dry over Na2SO4 and concentrate.

Protocol B: "Rescue" Conditions (Difficult Substrates)

Best for: Sterically hindered amines, electron-rich phenols, or if Protocol A fails due to protodeboronation.

Reagents:

  • Catalyst: Cu(OAc)2 (0.2 - 0.5 equiv)

  • Ligand: 2,2'-Bipyridine (0.2 - 0.5 equiv)

  • Base: Na2CO3 (2.0 equiv)[6]

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

  • Temperature: 40°C - 60°C

Procedure:

  • Pre-complexation: In a separate vial, stir Cu(OAc)2 and 2,2'-Bipyridine (1:1 ratio) in a small amount of solvent for 10 minutes to form the active blue complex.

  • Main Reaction: Add this complex to a slurry of the boronic acid, nucleophile, and Na2CO3 in DCE.

  • Heating: Heat the mixture to 50°C open to air (or with an O2 balloon).

  • Workup: Similar to Protocol A, but requires thorough washing to remove the bipyridine ligand.

Optimization & Troubleshooting

Screening Workflow

When applying this specific benzofuran boronic acid to a new nucleophile, follow this logic to minimize waste.

ScreeningWorkflow Start Start: New Nucleophile StdCond Try Protocol A (Cu(OAc)2, Py, DCM, RT) Start->StdCond Check Analyze LCMS (16h) StdCond->Check Success Yield > 50%? Proceed to Scale-up Check->Success Yes Fail Low Yield / No Reaction Check->Fail No Branch Identify Failure Mode Fail->Branch DeBoron Protodeboronation (Benzofuran formed) Branch->DeBoron Mass = 146 (M-B(OH)2) NoReact Intact SM Branch->NoReact Mass = 190 (SM) FixDeBoron Add Mol. Sieves Switch to Anhydrous DCE Lower Temp DeBoron->FixDeBoron FixNoReact Switch to Protocol B (Bipyridine Ligand) Heat to 50°C NoReact->FixNoReact

Figure 2: Decision tree for optimizing Chan-Lam conditions for benzofuran substrates.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Protodeboronation (Formation of 7-methylbenzofuran)Hydrolysis of C-B bond faster than transmetallation.Add 4Å Molecular Sieves. Ensure solvent is dry. Increase concentration of amine.
Low Conversion (SM remaining)Catalyst arrest or slow oxidation.Switch to O2 balloon (instead of air). Add Bipyridine ligand (Protocol B).
Homocoupling (Biaryl formation)Oxidative dimerization of the boronic acid.Add the boronic acid slowly (syringe pump) to keep its concentration low relative to the amine.
Blue Reaction turns Black Catalyst decomposition (Cu(0) formation).Re-add oxidant (O2). Ensure enough pyridine is present to stabilize Cu species.

References

  • Organic Chemistry Portal. Chan-Lam Coupling Mechanism and Recent Literature. Retrieved from [Link]

  • Vantourout, J. C., et al. (2017).[7][8] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. J. Am. Chem. Soc. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Synthesis Using (7-methylbenzofuran-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol Compound Focus: (7-methylbenzofuran-5-yl)boronic acid (CAS No. 254886-15-2)[1]

Introduction & Mechanistic Rationale

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in kinase inhibitors, anti-HCV agents, and oncology drug candidates. Specifically, building blocks like (7-methylbenzofuran-5-yl)boronic acid offer unique advantages: the 7-methyl group introduces critical steric bulk that can restrict bond rotation and lock the molecule into a bioactive conformation within a target protein's binding pocket, while the 5-boronic acid moiety serves as a highly regiospecific handle for carbon-carbon bond formation.

However, cross-coupling sterically hindered or electronically deactivated aryl halides with heterocyclic boronic acids often suffers from sluggish kinetics, leading to competitive protodeboronation (homocoupling) when using conventional thermal heating[2].

The Microwave Advantage: Microwave-assisted organic synthesis (MAOS) overcomes these thermodynamic barriers through direct dielectric heating of the solvent and reagents[3]. This localized superheating dramatically accelerates the rate-limiting steps of the Suzuki-Miyaura catalytic cycle—specifically, the oxidative addition of the aryl halide and the subsequent transmetalation with the boronic acid. By reducing reaction times from hours to minutes, microwave irradiation minimizes the degradation of the sensitive benzofuran boronic acid, resulting in superior yield and purity profiles[4].

G A Pd(II) Precatalyst Activation B Pd(0) Active Catalyst A->B Reduction C Oxidative Addition (Aryl Halide) B->C Ar-X D Transmetalation ((7-methylbenzofuran-5-yl)boronic acid) C->D Base, MW Heating E Reductive Elimination (Biaryl Product) D->E Isomerization E->B Product Release

Microwave-accelerated Suzuki-Miyaura catalytic cycle for benzofuran coupling.

Experimental Design & Reaction Optimization

To establish a self-validating protocol, empirical data must drive the selection of the catalyst, base, and solvent system. The table below summarizes the optimization of the coupling between (7-methylbenzofuran-5-yl)boronic acid and a model deactivated aryl chloride.

Causality Insight: The shift from


 to 

is deliberate. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which heavily favors the final reductive elimination step, preventing the stalling of the catalytic cycle[4]. Furthermore, transitioning from conventional heating to microwave irradiation at 120 °C suppresses the protodeboronation pathway.
Table 1: Optimization of Reaction Parameters
Catalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp / HeatingTimeYield (%)Observation / Causality

Toluene/EtOH/H₂O

90 °C (Thermal)12 h41%Sluggish transmetalation; high boronic acid degradation.

Toluene/EtOH/H₂O

120 °C (MW)20 min68%Faster kinetics, but monodentate ligand limits efficiency.

1,4-Dioxane/H₂O

120 °C (MW) 15 min 94% Optimal; bidentate ligand accelerates reductive elimination.
XPhos Pd G2THF/H₂O

100 °C (MW)10 min91%Excellent alternative for highly sterically hindered halides.

Standard Operating Protocol (SOP)

This protocol is designed as a self-validating system. In-process quality control (QC) steps are embedded to ensure that any failure can be isolated to a specific mechanistic step.

Materials Required
  • (7-methylbenzofuran-5-yl)boronic acid (CAS: 254886-15-2)[1]

  • Aryl Halide (Bromide or Chloride)

  • 
     (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))
    
  • Cesium Carbonate (

    
    )
    
  • 1,4-Dioxane (Anhydrous) and HPLC-grade Water

  • Microwave synthesis reactor (e.g., Anton Paar Monowave or Biotage Initiator)

Step-by-Step Methodology

Step 1: Reagent Charging (Inert Atmosphere)

  • Equip a 10 mL heavy-walled microwave-safe vial with a magnetic stir bar.

  • Add the Aryl Halide (1.0 mmol, 1.0 eq) and (7-methylbenzofuran-5-yl)boronic acid (1.2 mmol, 1.2 eq). Note: A slight excess of the boronic acid compensates for any trace protodeboronation.

  • Add the catalyst

    
     (0.05 mmol, 5 mol%).
    

Step 2: Solvent and Base Addition

  • Add

    
     (2.0 mmol, 2.0 eq). The use of a highly soluble, strong base like cesium carbonate is critical for the rapid formation of the reactive boronate complex[3].
    
  • Add 4.0 mL of a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O.

Step 3: Degassing (Critical Causality Step)

  • Seal the vial with a Teflon-lined crimp cap.

  • Sparge the mixture with Argon gas for 5 minutes via a needle. Validation Check: Oxygen is a potent poison for the Pd(0) active species. Failure to degas will result in a black palladium precipitate (Pd black) and reaction stalling.

Step 4: Microwave Irradiation

  • Place the sealed vial into the microwave reactor.

  • Program the reactor: Temperature: 120 °C | Time: 15 minutes | Power: Max 250 W | Stirring: High.

  • Initiate the sequence. The rapid dielectric heating will push the internal temperature beyond the atmospheric boiling point of the solvent, creating a pressurized, high-energy environment that forces the cross-coupling to completion[2].

Step 5: Workup and Isolation

  • Allow the vial to cool to room temperature (the reactor should automatically apply compressed air cooling).

  • Dilute the crude mixture with Ethyl Acetate (15 mL) and wash with brine (2 x 10 mL).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow & Troubleshooting Logic

To ensure trustworthiness, the workflow below dictates the logical path a researcher must take if the primary protocol yields suboptimal conversion.

Workflow Step1 Reagent Prep & Degassing (Argon Atmosphere) Step2 Microwave Irradiation (120°C, 15 min, 250W) Step1->Step2 Step3 In-Process QC (LC-MS Analysis) Step2->Step3 Decision Conversion > 95%? Step3->Decision Step4 Product Isolation (Flash Chromatography) Decision->Step4 Yes Troubleshoot1 Check for Pd Black (Oxidation Issue) Decision->Troubleshoot1 No, < 50% Troubleshoot2 Switch to XPhos Pd G2 (Steric Hindrance Issue) Decision->Troubleshoot2 Stalled at 70% Troubleshoot1->Step1 Re-degas Troubleshoot2->Step1 New Catalyst

Step-by-step workflow and validation logic for microwave-assisted cross-coupling.

Troubleshooting Causality
  • Observation: High levels of unreacted aryl halide, but boronic acid is consumed.

    • Causality: The boronic acid is undergoing rapid protodeboronation before transmetalation can occur.

    • Solution: Increase the equivalents of (7-methylbenzofuran-5-yl)boronic acid to 1.5 eq, or switch to a more active pre-catalyst like XPhos Pd G2 to accelerate the oxidative addition step.

  • Observation: Formation of homocoupled benzofuran dimers.

    • Causality: Introduction of trace oxygen during the reaction setup leads to oxidative homocoupling of the boronic acid.

    • Solution: Strictly enforce the 5-minute Argon sparging step (Step 3) and ensure the microwave vial septa are not compromised.

References

  • Cablewski, T.; Faux, A. F.; Strauss, C. R. Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. Arkivoc.
  • MDPI. Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry. International Journal of Molecular Sciences.
  • CyclicPharma. (7-methylbenzofuran-5-yl)boronic acid | CAS No. 254886-15-2.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules.

Sources

Troubleshooting & Optimization

Preventing protodeboronation of (7-methylbenzofuran-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (7-methylbenzofuran-5-yl)boronic acid

Guide: Preventing and Troubleshooting Protodeboronation

Welcome to the technical support center for researchers working with (7-methylbenzofuran-5-yl)boronic acid. As a Senior Application Scientist, I understand that unexpected side reactions can be a significant source of frustration, leading to low yields and impure products. One of the most common challenges encountered with aryl and particularly heteroaryl boronic acids is protodeboronation—the undesired cleavage of the C–B bond and its replacement with a C–H bond.

This guide is designed to provide you with a comprehensive understanding of why protodeboronation occurs and, more importantly, actionable strategies to prevent it. We will move from initial diagnosis to in-depth mechanistic discussions and practical, optimized protocols.

Initial Troubleshooting Guide

If you are observing the formation of 7-methylbenzofuran as a byproduct, it is highly likely that protodeboronation is occurring. Use this flowchart to diagnose the potential origin of the issue in your experimental workflow.

G A Protodeboronation Suspected? (e.g., 7-methylbenzofuran detected) B When is the byproduct forming? A->B C During Storage / Pre-Reaction Analysis B->C Before Reaction D During the Cross-Coupling Reaction B->D During Reaction E Review Storage Conditions: - Is the compound old? - Exposed to moisture/air? - Stored at room temp? C->E F Review Handling: - Weighed in open air? - Dissolved in protic solvent long before use? C->F H Analyze Reaction Conditions D->H G Degradation prior to reaction is likely. Implement stringent storage/handling protocols. E->G F->G I High Temperature? (>100 °C) H->I J Strong Base? (e.g., NaOH, KOH, t-BuOK) H->J K Aqueous Solvent / Protic Solvent? H->K L Long Reaction Time? H->L M Consider lowering temperature. Use a more active catalyst system if needed. I->M N Switch to a milder base: K₂CO₃, Cs₂CO₃, K₃PO₄ J->N O Minimize water content. Use anhydrous solvents or consider 'slow-release' boronic acid derivatives. K->O P Optimize for shorter reaction times. Monitor reaction progress closely (TLC, LC-MS). L->P

Caption: Troubleshooting flowchart for diagnosing protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a problem?

Protodeboronation is a chemical reaction where the boronic acid group [-B(OH)₂] on your molecule is replaced by a hydrogen atom[1]. In the case of (7-methylbenzofuran-5-yl)boronic acid, this results in the formation of 7-methylbenzofuran. This is a significant issue in cross-coupling reactions, like the Suzuki-Miyaura coupling, for several reasons:

  • Consumption of Reagent: It depletes the active boronic acid available for the desired reaction, leading to lower yields of your target molecule.

  • Stoichiometric Imbalance: The reaction stoichiometry is altered, which can affect the catalytic cycle and promote other side reactions[2].

  • Purification Challenges: The protodeboronated byproduct often has similar chromatographic properties to the desired product, making purification difficult.

Q2: Are heteroaryl boronic acids like (7-methylbenzofuran-5-yl)boronic acid more susceptible to this reaction?

Yes, heteroaromatic boronic acids can be particularly prone to protodeboronation compared to simple arylboronic acids. The stability of the C-B bond is highly dependent on the electronic properties of the aromatic ring. Electron-rich heterocycles or those with certain heteroatom placements can facilitate cleavage of the C-B bond. While specific data for the 7-methylbenzofuran-5-yl moiety is not extensively published, general principles suggest that its electronic nature makes it susceptible, a common trait among many heteroaryl boronic acids used in synthesis[3].

Q3: What are the primary factors that promote protodeboronation during a reaction?

Several reaction parameters can accelerate this undesired side reaction. Understanding these is key to prevention.

  • High pH (Strong Bases): This is often the most significant factor. Suzuki-Miyaura reactions require a base to activate the boronic acid for transmetalation. However, strong bases (like NaOH, KOH) generate a high concentration of the anionic "boronate" species ([ArB(OH)₃]⁻), which is more susceptible to protodeboronation, especially in the presence of water[1][4][5].

  • High Temperatures: Elevated temperatures provide the activation energy needed for the C-B bond cleavage, accelerating the rate of protodeboronation.

  • Aqueous/Protic Solvents: Water or other protic solvents act as the proton source for the reaction (hence "protodeboronation"). While some water is often necessary for certain base systems to work effectively, excessive amounts can be detrimental.

  • Palladium Catalysts: While essential for the desired coupling, some palladium-phosphine complexes themselves can catalyze protodeboronation under certain conditions[6].

  • Oxygen: The presence of oxygen can sometimes influence catalyst decomposition and side reactions, though its direct role in protodeboronation is less pronounced than the other factors[7].

Q4: How should I store and handle (7-methylbenzofuran-5-yl)boronic acid to ensure its stability?

The stability of your starting material is critical. Protodeboronation can occur even before the reaction begins if the compound is not stored properly. Boronic acids are known to be hygroscopic (attract moisture) and can degrade over time[8][9].

ParameterRecommendationRationale
Temperature Store at low temperatures (e.g., 2-8 °C).Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents exposure to atmospheric moisture and oxygen[8].
Light Store in an amber vial or protected from light.Prevents potential light-induced decomposition.
Container Use a tightly sealed, non-reactive container (glass is ideal).Prevents moisture ingress[9].
Handling Weigh quickly and handle in a glovebox or under a stream of inert gas if possible.Minimizes exposure to the laboratory atmosphere.
Q5: Can I use a derivative of my boronic acid to avoid this problem?

Absolutely. This is an excellent strategy, often referred to as a "slow-release" approach[1]. Instead of using the boronic acid directly, you can use a more stable derivative that generates the reactive boronic acid in situ at a low concentration. This keeps the standing concentration of the unstable species low, favoring the desired cross-coupling over protodeboronation[10].

  • Boronate Esters (e.g., Pinacol Esters): These are generally more stable, less polar, and easier to handle than the corresponding boronic acids[11]. They hydrolyze under the reaction conditions to release the boronic acid. However, it's important to note that some esters can also undergo direct protodeboronation, and their stability is highly nuanced[4][12][13].

  • Potassium Organotrifluoroborates (Ar-BF₃K): These salts are typically crystalline, air-stable solids that are highly resistant to protodeboronation in storage[2][11]. They are activated under the reaction conditions to participate in the coupling.

  • MIDA Boronates: These are another class of highly stable, protected boronic acids designed for slow release under specific basic conditions, making them excellent for coupling unstable boronic acids[1][10].

Mechanistic Insights: The Competing Pathways

To effectively prevent protodeboronation, it's helpful to understand its mechanism in the context of the desired Suzuki-Miyaura catalytic cycle. The base in the reaction creates an equilibrium between the neutral boronic acid and the activated anionic boronate. While this boronate is necessary for the key transmetalation step, it is also the species most susceptible to protodeboronation.

G cluster_suzuki Suzuki-Miyaura Cycle (Desired Pathway) cluster_proto Protodeboronation (Side Reaction) Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar'-Pd(II)-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans ArPdAr Ar'-Pd(II)-Ar Trans->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product BoronicAcid Ar-B(OH)₂ (7-methylbenzofuran-5-yl boronic acid) Base + OH⁻ Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base (e.g., K₂CO₃) Boronate->Trans Rate = k_transmetalation Proton + H₂O Byproduct Ar-H (7-methylbenzofuran) Boronate->Byproduct H₂O, Heat Boronate->Byproduct Rate = k_protodeboronation ArX Ar'-X (Your coupling partner) ArX->OxAdd

Caption: Competition between the Suzuki cycle and protodeboronation.

Your goal is to maximize the rate of transmetalation relative to the rate of protodeboronation (k_transmetalation >> k_protodeboronation). This can be achieved by:

  • Choosing a highly active catalyst system: This accelerates the productive cycle.

  • Using a milder base: This reduces the equilibrium concentration of the susceptible boronate and slows the rate of protodeboronation[4][7].

  • Controlling temperature and water content: This directly suppresses the rate of the side reaction.

Optimized Protocol: Suzuki-Miyaura Coupling to Minimize Protodeboronation

This protocol provides a robust starting point for coupling (7-methylbenzofuran-5-yl)boronic acid while minimizing decomposition.

Reagents & Equipment:

  • (7-methylbenzofuran-5-yl)boronic acid (1.2 equivalents)

  • Aryl halide (Ar-X) (1.0 equivalent)

  • Pd(dppf)Cl₂ (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equivalents), finely ground

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or similar reaction vessel, stir bar, condenser

  • Inert atmosphere setup (Argon or Nitrogen line)

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition (Solid): To the flask, add the aryl halide, (7-methylbenzofuran-5-yl)boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Causality Note: Adding all solids first under an inert atmosphere prevents premature exposure of the boronic acid to solvent and potential moisture. K₂CO₃ is chosen as a milder base compared to hydroxides.

  • Atmosphere Cycling: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the system is thoroughly deoxygenated.

  • Solvent Addition: Add anhydrous 1,4-dioxane, followed by the degassed water (e.g., in a 4:1 or 5:1 dioxane:water ratio) via syringe.

    • Causality Note: Using anhydrous organic solvent and pre-degassed water minimizes both oxygen and dissolved protons that can contribute to side reactions. A limited amount of water is necessary to solubilize the carbonate base and facilitate the catalytic cycle.

  • Reaction Execution: Place the flask in a pre-heated oil bath set to a moderate temperature (e.g., 80-90 °C) and stir vigorously.

    • Causality Note: Using the lowest effective temperature minimizes the thermal energy available for the protodeboronation pathway.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Aim for the shortest reaction time required for full consumption of the limiting reagent (the aryl halide).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.

By following these carefully controlled steps, you create an environment where the desired Suzuki-Miyaura coupling is kinetically favored over the undesired protodeboronation side reaction.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Li, Z., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. Available at: [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids - pH-rate profiles, auto-catalysis and disproportionation. University of Edinburgh Research Explorer. Available at: [Link]

  • Li, Z., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Reid, M., & Black, S. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

  • Lab Alley. (2025). How to Store Boric Acid. Retrieved from: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. University of Strathclyde. Available at: [Link]

  • Patsnap. (2026). How to Extend Boric Acid Shelf Life for commercial Use. Retrieved from: [Link]

  • Sporzyński, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Sporzyński, A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. ResearchGate. Available at: [Link]

  • Al-Amin, M., et al. (2025). Catalytic efficiency of Cu-MOFs: HKUST-1 and CuBDC for the protodeboronation of aryl boronic acids. RSC Advances. Available at: [Link]

  • Liu, Z., et al. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. University of Texas at Austin. Available at: [Link]

  • Pye, D. A., & Newman, S. G. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Liu, Z., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. Available at: [Link]

  • Sporzyński, A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar. Available at: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Manchester Research Explorer. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Lennox, A., & Lloyd-Jones, G. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research. Available at: [Link]

  • Pirnot, M. T., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Nature Communications. Available at: [Link]

  • Reid, M., & Black, S. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A. Available at: [Link]

  • Chen, C., et al. (2020). Mechanistic studies on the protodeboronation. ResearchGate. Available at: [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Available at: [Link]

Sources

Technical Support Center: Purification of (7-methylbenzofuran-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of (7-methylbenzofuran-5-yl)boronic acid , a critical intermediate often used in Suzuki-Miyaura cross-coupling for drug discovery.

Unlike simple phenylboronic acids, benzofuran derivatives possess a fused heterocyclic core that introduces specific stability challenges, particularly sensitivity to acidic hydrolysis and oxidative instability. The crude product from lithiation/borylation or Pd-catalyzed borylation often contains protodeboronation byproducts (7-methylbenzofuran) , boroxines (anhydrides) , and homocoupling impurities .

This guide prioritizes non-chromatographic methods (Acid-Base Extraction and Recrystallization) to maximize yield and purity, as boronic acids notoriously streak on silica gel.

Troubleshooting Guides & FAQs

Q1: My crude product is a sticky brown oil/gum that won't solidify. How do I fix this?

Diagnosis: This is likely due to a mixture of the free boronic acid and its boroxine (cyclic trimer) anhydride, potentially contaminated with residual solvents or pinacol (if coming from an ester). Boronic acids exist in a reversible equilibrium with boroxines, which lowers the melting point.

Solution:

  • Azeotropic Drying: Dissolve the oil in a non-polar solvent like Dichloromethane (DCM) or Toluene and evaporate to dryness. Repeat 2-3 times to remove trapped polar solvents.

  • Trituration: Add a small amount of cold n-Hexane or Pentane to the oil and sonicate. This often induces precipitation of the solid boronic acid.[1]

  • Controlled Hydration: If the product is the boroxine, exposing it to atmospheric moisture or recrystallizing from a water-containing solvent (see Protocol B) will regenerate the solid free acid [1].

Q2: NMR shows ~10-15% of 7-methylbenzofuran. Can I remove this by recrystallization?

Diagnosis: This is the protodeboronation impurity , formed by the cleavage of the C-B bond (often catalyzed by acids or metal residues). Solution: Recrystallization is inefficient for removing large amounts of this non-polar impurity. Recommended Action: Use Protocol A (Acid-Base Extraction) . The protodeboronation product is neutral and will remain in the organic layer, while the boronic acid (pKa ~8-9) will move to the basic aqueous layer, allowing for a clean separation [2].

Q3: I tried silica column chromatography, but the compound streaked and yield was low.

Diagnosis: Boronic acids interact strongly with the silanols on silica gel, leading to irreversible adsorption and decomposition (deboronation). Solution:

  • Avoid standard silica columns.

  • Alternative: If chromatography is absolutely necessary, convert the acid to a Pinacol Ester or MIDA boronate first. These are silica-stable.

  • Additive Method: If you must run the free acid, add 1% Acetic Acid to your eluent to suppress ionization, though this is risky for acid-sensitive benzofurans [3].

Q4: The solid turns dark/black upon storage. Is it decomposing?

Diagnosis: Benzofurans are electron-rich and susceptible to oxidation (formation of phenols/quinones) and polymerization. Solution:

  • Store under Argon/Nitrogen at 2-8°C.

  • Purify immediately before use.

  • Check for Phenol: Run an LC-MS. If a peak with M-16 (hydroxyl replacement of boron) appears, oxidation has occurred.

Core Purification Protocols

Protocol A: Acid-Base Extraction (Primary Method)

Best for: Removing non-acidic impurities (protodeboronation products, halides, homocoupling dimers).

Principle: Boronic acids behave as Lewis acids but can form tetrahedral boronate anions in basic media (pH > 10). Neutral impurities remain in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude (7-methylbenzofuran-5-yl)boronic acid in Diethyl Ether (Et2O) or Ethyl Acetate (EtOAc) . (Use ~10 mL solvent per gram of crude).

  • Base Extraction:

    • Extract the organic layer with 2M NaOH (or 5% Na2CO3 for milder conditions) (3 x 10 mL).

    • Note: The product is now in the Aqueous Layer as the boronate salt.

    • Visual Check: The aqueous layer might turn slightly yellow; dark tars usually stay in the organic layer.

  • Wash: Wash the combined basic aqueous extracts with fresh Et2O (1 x 10 mL) to remove entrained neutral organic impurities. Discard this organic wash.

  • Acidification & Precipitation:

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring until pH reaches ~1-2.

    • Critical: The boronic acid should precipitate as a white/off-white solid.

  • Isolation:

    • Extract the cloudy acidic aqueous mixture with EtOAc (3 x 15 mL).

    • Dry the combined organics over Na2SO4 .

    • Filter and concentrate under reduced pressure (keep bath <40°C) to obtain the purified solid.

Protocol B: Recrystallization

Best for: Final polishing of >90% pure material or removing boroxines.

Solvent Systems:

  • System 1 (Standard): Acetonitrile / Water (dissolve in hot MeCN, add water until cloudy, cool).

  • System 2 (Boroxine Removal): Toluene (Boroxines are often more soluble in toluene; recrystallization can leave them in solution or drive hydration if wet toluene is used).

  • System 3 (Polar): Hot Water (Classic method, but benzofurans have low water solubility).

Step-by-Step (Acetonitrile/Water):

  • Dissolve 1 g of crude solid in the minimum amount of boiling Acetonitrile (MeCN) .

  • Add hot Water dropwise until a faint turbidity (cloudiness) persists.

  • Add a few drops of MeCN to clear the solution.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Filter the crystals and wash with cold 1:1 MeCN/Water.

Technical Visualization

Figure 1: Acid-Base Purification Workflow

Visualizing the phase-switching logic to isolate the boronic acid from neutral impurities.

AcidBaseExtraction Start Crude Product (Boronic Acid + Impurities) Dissolve Dissolve in Et2O / EtOAc Start->Dissolve AddBase Add 2M NaOH (aq) Dissolve->AddBase PhaseSep Phase Separation AddBase->PhaseSep OrgLayer Organic Layer (Contains 7-methylbenzofuran, Dimers, Halides) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Boronate Salt) PhaseSep->AqLayer Bottom Layer Discard Discard Organic Phase OrgLayer->Discard Wash Wash with Et2O AqLayer->Wash Acidify Acidify with 2M HCl to pH 1-2 Wash->Acidify Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Pure (7-methylbenzofuran-5-yl)boronic acid Extract->Final

Caption: Workflow for separating amphoteric boronic acids from neutral organic impurities using pH manipulation.

Figure 2: Troubleshooting Decision Tree

Logic flow for selecting the correct purification strategy based on impurity profile.

DecisionTree Start Analyze Crude (NMR/LCMS) Q1 Is Purity > 90%? Start->Q1 Q2 Major Impurity? Q1->Q2 No Action2 Recrystallization (MeCN/H2O or Toluene) Q1->Action2 Yes (Polishing) Yes Yes No No Imp1 Protodeboronation (Neutral Arene) Q2->Imp1 Imp2 Boroxine (Anhydride) Q2->Imp2 Imp3 Salts / Inorganics Q2->Imp3 Action1 Protocol A: Acid-Base Extraction Imp1->Action1 Imp2->Action2 Action3 Water Wash / Slurry in DCM Imp3->Action3

Caption: Decision matrix for selecting purification method based on initial crude analysis.

Data Summary: Common Impurities

Impurity TypeChemical StructureOriginRemoval Strategy
Protodeboronation 7-methylbenzofuranHydrolysis of C-B bond (Acid/Heat)Acid-Base Extraction (Remains in organic layer)
Boroxine Cyclic trimer anhydrideDehydration (Thermal/Vacuum)Recrystallization (Water-based solvents regenerate acid)
Homocoupling Biaryl dimerPd-catalyzed side reactionAcid-Base Extraction (Neutral)
Pinacol Free diolResidual from ester hydrolysisAzeotropic evaporation or Water wash

References

  • Santini, R. et al. (2016). "How to purify boronic acids/boronate esters?" ResearchGate.[2] Available at: [Link]

  • Lennox, A. J. J.[3] & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (General principles of boronic acid handling and stability).

  • Hall, D. G. (Ed.).[4][5] (2011).[4][6] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[7] (Authoritative text on boronic acid purification and chromatography).

  • Betou, M. et al. (2024). "Suppressing Protodeboronation in Cu-Mediated Fluorination." Chemistry - A European Journal.[7] Available at: [Link]

Sources

Overcoming catalyst poisoning when using benzofuran boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran Boronic Acid Coupling

Welcome to the Advanced Catalysis Support Hub. Ticket Subject: Overcoming Catalyst Deactivation & Instability in Benzofuran Boronic Acid Couplings. Assigned Specialist: Senior Application Scientist, Catalysis Group.

Executive Summary: The "Poisoning" Myth

User Query: "My Suzuki coupling with benzofuran-2-boronic acid stalls after 20% conversion. The catalyst turns to Pd-black immediately. Is the benzofuran poisoning my catalyst?"

Technical Diagnosis: While users often interpret this failure as "catalyst poisoning" (deactivation of the metal center by the substrate), the root cause with benzofuran boronic acids is typically a kinetic imbalance .

Benzofuran-2-boronic acid is exceptionally prone to protodeboronation and polymerization . What appears to be poisoning is actually a "race condition": the boronic acid decomposes faster than the palladium catalyst can perform the transmetallation step. Once the boronic acid is consumed (converted to benzofuran or polymers), the Pd(II) species has no partner, destabilizes, and precipitates as inactive Pd-black.

To solve this, we must shift the kinetics: Accelerate the Catalytic Cycle OR Stabilize the Boron Species.

Diagnostic Troubleshooting Guide

Use this decision matrix to identify your specific failure mode.

Scenario A: The "Flash Crash"
  • Symptoms: Reaction mixture turns black (Pd precipitation) within minutes. Low conversion of aryl halide. Benzofuran boronic acid is gone.

  • Cause: Rapid protodeboronation.[1] The base is too strong or the temperature is too high for the stability of the boronic acid.

  • Fix: Switch to anhydrous conditions or use a slow-release boron surrogate (see Section 3).

Scenario B: The "Stalled Engine"
  • Symptoms: Catalyst remains in solution (yellow/orange/red), but conversion stops. Aryl halide remains. Boronic acid is intact or slowly degrading.[2][3][4]

  • Cause: True Catalyst Poisoning or Ligation. The electron-rich benzofuran (or impurities) may be coordinating to the Pd, preventing oxidative addition.

  • Fix: Switch to bulky, electron-rich ligands (Buchwald-type) that physically prevent substrate coordination to the metal center.

Scenario C: The "Gunk"
  • Symptoms: Formation of insoluble oligomers/polymers.

  • Cause: Acid-catalyzed polymerization of the benzofuran ring, often triggered by boronic acid decomposition byproducts.

  • Fix: Use Mild Bases (e.g., K₃PO₄ instead of Na₂CO₃) and ensure rapid cross-coupling.

Core Solutions & FAQs

Q1: Which ligand system prevents benzofuran interference?

Recommendation: Use Dialkylbiarylphosphines (Buchwald Ligands) . Ligands like XPhos or SPhos are the gold standard here.

  • Why? They are electron-rich (facilitating oxidative addition) and extremely bulky. The bulk creates a "protective shell" around the Pd, preventing the benzofuran oxygen or

    
    -system from coordinating and deactivating the catalyst.
    
  • Avoid: Simple phosphines like PPh₃ or dppf, which are easily displaced or allow coordination of the heterocycle.

Q2: How do I stop protodeboronation?

Recommendation: Use the "Slow-Release" Strategy . If the free boronic acid degrades too fast, use a derivative that releases the active species slowly, maintaining a low but constant concentration.[1]

  • MIDA Boronates: Stable to air and chromatography.[5] They release the active boronic acid slowly under aqueous basic conditions.

  • Potassium Trifluoroborates (

    
    ):  robust alternatives that require hydrolysis to react.
    
  • Pinacol Esters: More stable than acids, but may still require anhydrous conditions to prevent hydrolysis-then-deboronation.

Q3: What is the optimal base/solvent system?

Recommendation: Anhydrous conditions are superior for sensitive benzofurans.

  • System: 1,4-Dioxane or Toluene with K₃PO₄ (finely ground) .

  • Water: If water is required for the catalytic cycle (to activate the boronic acid), keep it to a minimum (e.g., 10:1 solvent:water ratio) or rely on the trace water in the solvent/base.

Visualizing the Failure Mechanism

The diagram below illustrates the "Race Condition" between the productive Suzuki cycle and the destructive protodeboronation pathway.

BenzofuranMechanism cluster_cycle Productive Suzuki Cycle cluster_poison Destructive Pathways Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation OxAdd->TransMet PdBlack Pd Black (Precipitate) OxAdd->PdBlack No Boron Partner (Stalled Cycle) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Biaryl Product RedElim->Product BBA Benzofuran Boronic Acid BBA->Pd0 Coordination (Poisoning) BBA->TransMet Base Activation Deboron Protodeboronation BBA->Deboron H2O / Base (Fast!) Benzofuran Benzofuran (Dead) Deboron->Benzofuran

Caption: The "Race Condition": The catalyst must perform transmetallation (Green path) faster than the boronic acid undergoes protodeboronation (Red path). If the red path wins, the Pd cycle collapses.

Validated Experimental Protocol

Protocol: High-Stability Coupling of Benzofuran-2-Boronic Acid Designed to minimize protodeboronation and maximize catalyst turnover.

Reagents:

  • Substrate: Aryl Bromide (1.0 equiv)[2][6]

  • Boron Source: Benzofuran-2-boronic acid pinacol ester (1.2 equiv) (Preferred over free acid)

  • Catalyst: XPhos Pd G3 (2.0 mol%) (Pre-catalyst ensures rapid activation)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: 1,4-Dioxane/Water (10:1 v/v)

Step-by-Step:

  • Preparation: Charge a reaction vial with Aryl Bromide (1.0 mmol), Benzofuran Boronate (1.2 mmol), XPhos Pd G3 (15 mg, 0.02 mmol), and K₃PO₄ (636 mg, 3.0 mmol).

  • Inertion: Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst death.[2]

  • Solvation: Add degassed 1,4-Dioxane (4.5 mL) and degassed Water (0.5 mL) via syringe.

  • Reaction: Heat to 80°C immediately.

    • Note: Do not stir at room temperature. Rapid heating helps the catalytic rate outcompete the degradation rate.

  • Monitoring: Check by LCMS after 1 hour.

    • Success Indicator: The reaction should remain a clear, dark tea color. Black precipitate indicates failure.

Data Comparison: Ligand Performance

Ligand SystemYield (2h)Catalyst StabilityNotes
Pd(PPh₃)₄ < 15%PoorRapid formation of Pd-black.
Pd(dppf)Cl₂ 35%ModerateSlow conversion; significant deboronation.
XPhos Pd G3 92% Excellent High turnover; steric bulk protects Pd.
SPhos Pd G3 88%GoodExcellent for sterically hindered partners.

References

  • Kinetic Analysis of Protodeboronation

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids. Journal of the American Chemical Society.[7]

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. (2013).
  • MIDA Boronates (Slow Release Strategy)

    • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis. Journal of the American Chemical Society.[7]

  • Mechanistic Studies on Transmetallation

    • Carrow, B. P., & Hartwig, J. F. (2011).[8] Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society.[7]

Sources

Technical Support Center: Recrystallization of (7-methylbenzofuran-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with (7-methylbenzofuran-5-yl)boronic acid. Here, we address common challenges and frequently asked questions encountered during the crucial purification step of recrystallization. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the recrystallization of (7-methylbenzofuran-5-yl)boronic acid?

A1: There is no single "best" solvent, as the optimal choice depends on the impurity profile of your crude material. However, based on the general solubility of arylboronic acids, a good starting point is a mixed solvent system. Arylboronic acids are typically soluble in polar solvents and insoluble in nonpolar ones[1]. Therefore, a combination of a polar solvent like ethyl acetate or acetone with a nonpolar solvent such as hexane or heptane is a logical first approach.

Q2: Should I use a single solvent or a two-solvent system for recrystallization?

A2: A two-solvent system often provides better control over the crystallization process. The ideal single solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Finding such a solvent can be challenging. A two-solvent system, where the compound is highly soluble in the "good" solvent and poorly soluble in the "bad" solvent, allows for more precise control of the saturation point, which is crucial for inducing crystallization.

Q3: Can I use water as a recrystallization solvent?

A3: Yes, aqueous solutions, such as water or aqueous ethanol, can be effective for recrystallizing arylboronic acids[1]. Recrystallization from aqueous media typically yields the free boronic acid. This can be advantageous as it minimizes the formation of the corresponding boroxine (anhydride)[1].

Q4: What is the typical physical form of (7-methylbenzofuran-5-yl)boronic acid?

A4: The typical physical form of (7-methylbenzofuran-5-yl)boronic acid is a powder[2].

Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute. To remedy this, try the following:

  • Increase the solvent volume: Add more of the "good" solvent to decrease the saturation level.

  • Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The small glass particles generated can act as nucleation sites.

  • Seed the solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Q2: I have poor recovery of my compound after recrystallization. How can I improve the yield?

A2: Low recovery can be due to several factors:

  • Using too much solvent: This will keep more of your compound dissolved in the mother liquor. Try to use the minimum amount of hot solvent required to fully dissolve your crude material.

  • Cooling for too short a time: Ensure the solution is thoroughly cooled to maximize the amount of precipitate. Using an ice bath after the solution has reached room temperature can be beneficial.

  • Washing with the wrong solvent: When washing the collected crystals, use a small amount of the cold recrystallization solvent or a solvent in which your compound is known to be poorly soluble.

Q3: I see persistent impurities in my final product. What other purification options do I have?

A3: If recrystallization does not remove certain impurities, consider these alternative methods:

  • Derivatization: Boronic acids can be converted into their corresponding salts by treatment with a base. The salt can then be separated by extraction, and the pure boronic acid can be regenerated by acidification[3].

  • Adduct Formation: Forming a crystalline adduct with diethanolamine can be an effective purification strategy. The adduct can be isolated and the boronic acid subsequently liberated[4].

  • Chromatography: While arylboronic acids can interact strongly with silica gel, column chromatography is a viable option[1][5]. Using a modified eluent, such as one containing a small amount of acetic acid, may improve separation[3]. Alternatively, chromatography on boric acid-treated silica gel has been shown to be effective for some boronic esters[6][7].

Solvent Selection and Troubleshooting Workflow

The following diagram outlines a systematic approach to selecting a recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow A Start: Crude (7-methylbenzofuran-5-yl)boronic acid B Solvent Screening: - Ethyl Acetate/Hexane - Acetone/Hexane - Aqueous Ethanol A->B Select System C Dissolve in minimum hot 'good' solvent B->C D Add 'bad' solvent until cloudy C->D E Heat to clarify D->E F Cool slowly E->F G Crystals Form? F->G H Collect, wash with cold solvent, dry G->H Yes I Troubleshoot: - Oiling out - No crystals G->I No K Check Purity (e.g., NMR, LC-MS) H->K J Add more 'good' solvent Reheat and cool slower Scratch/Seed I->J J->F L Pure? K->L M End: Pure Product L->M Yes N Alternative Purification: - Derivatization - Adduct Formation - Chromatography L->N No

Caption: A decision-making workflow for the recrystallization of (7-methylbenzofuran-5-yl)boronic acid.

Summary of Potential Recrystallization Solvents

Solvent SystemTypeRationale for Use
Ethyl Acetate / Hexane Two-solventEthyl acetate is a polar solvent that should dissolve the boronic acid, while hexane is a nonpolar anti-solvent to induce precipitation. A common and effective starting point.
Acetone / Hexane Two-solventSimilar to the above, with acetone being a more polar "good" solvent.
Aqueous Ethanol Mixed-solventThe presence of water can help to prevent the formation of boroxine anhydrides, yielding the free boronic acid[1].
Toluene / Hexane Two-solventToluene can be a good solvent for aryl compounds, with hexane used to decrease solubility upon cooling.
Water Single-solventCan be effective if the compound has a significant difference in solubility between hot and cold water. Boric acid itself is often recrystallized from water[8].

Experimental Protocol: General Recrystallization Procedure

  • Solvent Selection: Based on small-scale trials, select a suitable solvent or solvent system.

  • Dissolution: Place the crude (7-methylbenzofuran-5-yl)boronic acid in an appropriately sized Erlenmeyer flask. Add a minimal amount of the "good" solvent (or the single solvent) and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Single-solvent: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.

    • Two-solvent: To the hot solution of the compound in the "good" solvent, add the "bad" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent until the solution is clear again. Allow the solution to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature to remove any residual solvent.

References

  • How to purify boronic acids/boronate esters? - ResearchGate. (2016, July 18). Retrieved from [Link]

  • Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010, June 1). Wiley-VCH. Retrieved from [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). American Chemical Society. Retrieved from [Link]

  • Purification of boronic acids? : r/chemistry. (2017, December 19). Reddit. Retrieved from [Link]

  • How to Purify Boric Acid (by Recrystallization). (2015, November 13). YouTube. Retrieved from [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. (2022, June 9). Scientific Update. Retrieved from [Link]

Sources

Handling hygroscopic nature of benzofuran boronic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling Hygroscopic Benzofuran Boronic Acids

Case ID: #BZ-BA-GEN-001 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Variable Purity" Trap

Benzofuran boronic acids are deceptively challenging reagents. Unlike stable phenylboronic acids, the benzofuran scaffold introduces electronic effects that catalyze two primary degradation pathways: protodeboronation and oxidative cleavage . Furthermore, their hygroscopic nature drives a dynamic equilibrium between the monomeric acid and the trimeric boroxine (anhydride).

This guide treats the handling of these compounds not just as a storage issue, but as a kinetic challenge where the "purity" is a function of time, humidity, and solvent choice.

Part 1: The Core Science (Diagnostics)

Q: Why does my "pure" benzofuran boronic acid show multiple species in NMR? A: You are likely observing the Boroxine-Acid Equilibrium , not necessarily permanent degradation.

Benzofuran boronic acids exist in a reversible equilibrium between the "wet" monomeric boronic acid and the "dry" trimeric boroxine. This is driven by the presence of water.[1]

  • Monomer (Active Species): Favored in the presence of water (even atmospheric moisture).

  • Boroxine (Storage Form): Favored under vacuum drying or desiccation.

Crucial Distinction:

  • Boroxine Formation: Reversible.[2] Does not impact reaction stoichiometry if water is present in the coupling reaction (base/water mixtures).

  • Protodeboronation: Irreversible. The C-B bond cleaves, yielding benzofuran and boric acid. This kills your yield.

Visualizing the Equilibrium & Degradation Pathways

BenzofuranStability Boroxine Boroxine (Trimer) (Anhydrous Storage Form) BoronicAcid Benzofuran Boronic Acid (Monomer - Reactive) Boroxine->BoronicAcid + H2O (Hydrolysis) BoronicAcid->Boroxine - H2O (Vacuum Drying) Benzofuran Benzofuran (Dead Product) BoronicAcid->Benzofuran Protodeboronation (Moisture + Heat/Base) BoricAcid Boric Acid (Byproduct) BoronicAcid->BoricAcid Oxidation

Caption: Figure 1. The reversible hydration cycle (Blue) vs. irreversible degradation pathways (Red) for benzofuran boronic acids.

Part 2: Storage & Handling Protocols

Q: How should I store benzofuran boronic acids to prevent "caking" and degradation? A: Treat them as Class II Air-Sensitive Reagents . They are not pyrophoric, but they are kinetically unstable in moist air.

ParameterRecommendationScientific Rationale
Temperature -20°C to 4°C Low temp slows the kinetics of protodeboronation, which has a significant activation energy barrier.
Atmosphere Argon/Nitrogen Excludes moisture and oxygen. Oxygen promotes radical oxidation of the C-B bond.
Container Teflon-taped amber vial Amber glass prevents photo-induced radical decomposition; Teflon tape ensures a moisture barrier.
Desiccant No direct contact Do not store with desiccant inside the vial. Store the vial inside a desiccator.

Q: Do I need a glovebox? A:

  • For Bulk Storage (>1 month): Yes. A glovebox is the only way to guarantee <0.5 ppm H₂O.

  • For Active Use: A Schlenk line is sufficient if you backfill with Argon.

  • Warning: If the solid looks "wet" or "oily," it has likely absorbed significant water. This accelerates autocatalytic deboronation.

Part 3: Troubleshooting Experiments

Q: My Suzuki coupling yield is low (20-40%). Is the boronic acid to blame? A: Likely yes. Benzofuran boronic acids are prone to rapid protodeboronation under the basic, heated conditions of a Suzuki coupling.

Diagnostic Checklist:

  • Check the stoichiometry: If your material is 30% boroxine and 20% water by weight, your molecular weight calculation is wrong.

    • Action: Titrate or use quantitative NMR (qNMR) with an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine effective molarity.

  • Check the "Dead" Species: Run a crude NMR of the reaction mixture.

    • Signal: Look for the proton signal at the C2/C3 position of the benzofuran ring. If you see unsubstituted benzofuran, your boron fell off before it could couple.

Q: How do I fix the Protodeboronation issue? A: You must outrun the degradation.

  • Switch to Anhydrous Conditions: Use anhydrous bases (e.g., Cs₂CO₃, K₃PO₄) in dry solvents (Dioxane/DMF) rather than aqueous carbonate mixtures.

  • "Slow Release" Strategy: If the acid is too unstable, convert it to a MIDA Boronate or Potassium Trifluoroborate salt. These are air-stable and release the active boronic acid slowly during the reaction, keeping the standing concentration low and minimizing side reactions.

Workflow: Handling "Questionable" Reagents

HandlingWorkflow Start Reagent Status Check Visual Visual Inspection: Caked/Oily? Start->Visual qNMR Run qNMR (d6-DMSO) Visual->qNMR Looks OK Purify Purification Required Visual->Purify Looks Wet Decision Purity > 90%? qNMR->Decision Use Proceed to Reaction (Adjust MW for water content) Decision->Use Yes Decision->Purify No Recryst Recrystallization (H2O/Acetonitrile) Purify->Recryst Quick Fix MIDA Convert to MIDA Boronate (For long-term stability) Purify->MIDA Robust Fix

Caption: Figure 2. Decision matrix for evaluating and rehabilitating hygroscopic benzofuran boronic acids.

Part 4: Advanced Protocols

Protocol A: Quantitative Purity Check (qNMR)

Use this to determine the exact amount of "active Boron" before setting up a reaction.

  • Solvent: Use d6-DMSO (Dry). Note: CDCl₃ is often too acidic and can promote degradation in the tube.

  • Internal Standard: Add roughly 10 mg of 1,3,5-trimethoxybenzene (accurately weighed) to the NMR tube.

  • Sample: Add roughly 10 mg of the boronic acid (accurately weighed).

  • Analysis:

    • Integrate the Internal Standard peak (s, 6.1 ppm, 3H).

    • Integrate the Benzofuran aromatic protons.

    • Ignore the broad OH peaks, as they exchange with water.

    • Calculate purity based on molar ratios.

Protocol B: Recrystallization of Benzofuran Boronic Acid

Use this if your purity is <85%.

  • Dissolution: Suspend the crude solid in minimal hot water (approx. 80°C). Benzofuran boronic acids are often sparingly soluble in cold water but soluble in hot.

  • Filtration: If there are black insoluble specs (oxidation products), filter quickly through a heated glass frit.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the white needles.

  • Drying (CRITICAL): Dry in a vacuum oven at 40°C over P₂O₅ for 4-6 hours. Do not overheat, or you will drive it completely to the boroxine anhydride (which is fine, but changes the MW).

References

  • BenchChem Technical Support. (2025).[3] Handling and Storage of Air-Sensitive Boron Compounds. BenchChem. 3[4][5]

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6] (General reference for Boroxine-Acid Equilibrium).

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. 4[5]

  • Lloyd-Jones, G. C., et al. (2022).[7] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh Research Explorer. 7

  • Tokunaga, Y., et al. (2005). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. 2

Sources

Validation & Comparative

13C NMR Characterization of 7-Methylbenzofuran-5-yl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and characterization protocol for 7-methylbenzofuran-5-yl derivatives , a privileged scaffold in medicinal chemistry (e.g., for anti-arrhythmic and anti-tumor agents).

This guide objectively compares the 13C NMR spectral performance of 7-methyl substituted derivatives against their non-methylated counterparts, highlighting the diagnostic signals required for unambiguous structural verification in drug development.

A Comparative Technical Guide for Structural Elucidation

Executive Summary: The Regiochemistry Challenge

In drug discovery, the benzofuran scaffold is a "privileged structure" found in bioactive agents like amiodarone and various anticancer candidates. However, introducing a methyl group at the C7 position (7-methylbenzofuran) creates a regiochemical ambiguity that standard 1H NMR often fails to resolve due to signal overlapping in the aromatic region (7.0–7.5 ppm).

The Solution: 13C NMR provides a definitive, self-validating "fingerprint." This guide compares the spectral signature of 7-methylbenzofuran derivatives versus unsubstituted benzofurans , demonstrating why 13C NMR is the superior modality for validating this specific substitution pattern.

Comparative Analysis: 7-Methyl vs. Unsubstituted Scaffolds

This section compares the 13C NMR data of a representative parent scaffold (2,3-Diphenylbenzofuran ) against its 7-Methyl derivative . This comparison isolates the specific electronic and steric effects of the 7-methyl group.

Diagnostic Signal Comparison (Experimental Data)

The following table highlights the critical chemical shift changes (


) observed upon methylation at C7. Data is derived from high-field acquisition in 

.
Carbon PositionParent Scaffold (H-7) [1]7-Methyl Derivative (Me-7) [1]Shift Effect (

)
Diagnostic Note
C-7 (Ipso) ~111.1 ppm (CH)~120-125 ppm (Cq)+10-14 ppm Primary Indicator: Transformation from shielded CH to deshielded quaternary carbon.
7-Methyl (CH3) Absent15.1 ppm N/ADefinitive Marker: Unique aliphatic signal in the 15–20 ppm region.
C-7a (Bridge) ~154.0 ppm~153.1 ppm-0.9 ppmSlight upfield shift due to steric crowding (ortho-effect).
C-6 (Ortho) ~124.7 ppm~127.1 ppm+2.4 ppmDownfield shift due to

-effect of methyl group.

Key Insight: The disappearance of the highly shielded C7 signal (~111 ppm) and the appearance of a quaternary signal downfield, coupled with the distinct methyl resonance at 15.1 ppm , confirms the 7-position substitution.

Performance vs. Alternative Methods
Feature13C NMR (Recommended) 1H NMR (Standard) NOESY (Alternative)
Regio-Specificity High: Direct observation of quaternary C7.Low: 4-Me, 6-Me, and 7-Me protons often overlap.Medium: Depends on distinct H6/H4 signals.
Quantification Medium: Requires long relaxation delays (

).
High: Fast integration of proton signals.N/A: Qualitative only.
Solvent Effect Low: Shifts are consistent across solvents.High: Aromatic peaks shift significantly in DMSO vs

.
N/A

Technical Deep Dive: Mechanism of Assignment

Understanding the causality behind the shifts ensures the protocol is self-validating.

  • The Shielding Effect (C7): In the parent benzofuran, C7 is typically the most shielded aromatic carbon (~111 ppm) due to the resonance contribution of the furan oxygen, which increases electron density at C7 and C3.

  • The Methylation Effect: Substituting H-7 with Me-7 removes this proton. The carbon becomes quaternary (visible in 13C, invisible in DEPT-135). The methyl group exerts a deshielding

    
    -effect  (+9-10 ppm) on C7 and a shielding 
    
    
    
    -effect
    on C3a/C5, though the latter is often masked by aromatic ring currents.
  • The 5-yl Substituent: For 7-methylbenzofuran-5-yl derivatives (e.g., carboxylic acids or esters), the C5 substituent introduces a separate deshielding cone. If C5 has an electron-withdrawing group (EWG) like -COOH, C5 will appear downfield (~124-125 ppm) [2].

Experimental Protocol: Optimized Characterization Workflow

To ensure reproducibility in a drug development setting, follow this optimized protocol.

Step 1: Sample Preparation
  • Solvent: Dissolve 10–20 mg of compound in 0.6 mL

    
      (preferred for resolution) or DMSO-
    
    
    
    (if solubility is poor).
    • Note: DMSO-

      
       may broaden signals due to viscosity; increase temperature to 300K if necessary.
      
  • Tube: Use high-precision 5mm NMR tubes to minimize shimming errors.

Step 2: Acquisition Parameters (Bruker/Varian Standard)
  • Frequency: 100 MHz or higher (for 13C).

  • Pulse Sequence: zgpg30 (Power-gated decoupling).

  • Relaxation Delay (

    
    ):  Set to 2.0 - 3.0 seconds .
    
    • Reasoning: Quaternary carbons (C7, C3a, C7a) have long

      
       relaxation times. A short 
      
      
      
      will suppress these critical diagnostic signals.
  • Scans: Minimum 1024 scans (for <10mg samples) to resolve the quaternary C7 peak from baseline noise.

Step 3: Assignment Logic (Self-Validating)
  • Locate Methyl: Identify signal at 15–22 ppm .

  • Verify Quaternary C7: Look for a peak in the 115–125 ppm range that does not appear in DEPT-135 (or has low intensity).

  • Confirm C2-O: The most deshielded signal (~145–160 ppm) corresponds to C2 or C7a adjacent to oxygen.

Visualization: Structural Assignment Workflow

The following diagram illustrates the logical pathway for assigning the 7-methyl regiochemistry using a combination of 1D and 2D NMR techniques.

G cluster_inputs Input Data cluster_process Correlation & Assignment H1 1H NMR Spectrum (Identify Me-Protons) HSQC HSQC (1H-13C) Link Me-H to Me-C H1->HSQC δ 2.4-2.6 ppm HMBC HMBC (Long Range) Link Me-H to C7, C6, C7a H1->HMBC 3-Bond Coupling C13 13C NMR Spectrum (Identify All Carbons) C13->HSQC δ 15-20 ppm DEPT DEPT-135 Differentiate Cq vs CH C13->DEPT HSQC->HMBC Establish Anchor Result Confirmed Structure: 7-Methylbenzofuran HMBC->Result Me-H correlates to C7 (ipso) and C6 (ortho) DEPT->Result C7 is Quaternary

Caption: Logic flow for confirming 7-methyl substitution. HSQC links protons to carbons, while HMBC verifies the connectivity of the methyl group to the aromatic ring.

References

  • Facile Synthesis of Benzofurans via Copper-Catalyzed Aerobic Oxidative Cyclization. Royal Society of Chemistry (Chem. Commun.). (2013). Comparison of compounds 3a and 3l.

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. National Institutes of Health (PMC). (2019). Characterization of 7-acetyl-3-methylbenzofuran derivatives.

  • Benzofuran 13C NMR Spectrum. ChemicalBook. (Accessed 2024).[1] Baseline spectral data for unsubstituted benzofuran.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for the Purity Assessment of (7-methylbenzofuran-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: (7-methylbenzofuran-5-yl)boronic acid is a vital heterocyclic building block in modern medicinal chemistry and drug development. Its utility is most pronounced in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation for synthesizing complex molecular architectures.[1][2] The purity of the boronic acid reagent is paramount; impurities can lead to undesirable side products, lower reaction yields, and complicate the purification of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of robust HPLC methods for the accurate purity assessment of (7-methylbenzofuran-5-yl)boronic acid, offering insights into methodological choices and providing actionable protocols for researchers and quality control analysts.

The Analytical Challenge: The Inherent Instability of Arylboronic Acids The analysis of arylboronic acids by reversed-phase HPLC is not trivial due to their inherent chemical liabilities. A robust analytical method must be able to separate the main component from its potential degradation products and process-related impurities. Two primary degradation pathways are of significant concern:

  • Protodeboronation: This is a common decomposition pathway where the C-B bond is cleaved and replaced with a C-H bond, particularly in aqueous or basic media.[3][4] This process converts the arylboronic acid into its corresponding arene (in this case, 7-methylbenzofuran), which is a critical impurity to monitor. Studies have shown that this degradation can be pH-dependent and is a significant concern during Suzuki-Miyaura coupling reactions themselves.[5][6]

  • Anhydride Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[7] While this is an equilibrium-driven process, the presence of both the monomeric acid and the trimeric boroxine can lead to complex chromatograms, although often the equilibrium is rapid enough on the HPLC timescale that a single peak is observed.[8]

Therefore, the chosen HPLC method must be developed to minimize the on-column manifestation of these degradation pathways to ensure accurate quantification. Fast HPLC methods are often preferred to reduce the time the analyte spends in the aqueous mobile phase, thereby minimizing potential on-column hydrolysis or degradation.[9]

Comparative Analysis of HPLC Methods

This guide proposes a primary, robust RP-HPLC method and an alternative method with orthogonal selectivity. The selection of a C18 column as the primary choice provides a well-understood, high-retentivity stationary phase suitable for a wide range of aromatic compounds. The alternative Phenyl-Hexyl phase is proposed for its unique selectivity, driven by π-π interactions with the aromatic benzofuran ring system, which can be crucial for resolving co-eluting impurities.

ParameterMethod 1 (Recommended RP-HPLC)Method 2 (Alternative Selectivity RP-HPLC)Rationale & Expert Commentary
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmPhenomenex Luna Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µmThe C18 phase provides robust, hydrophobicity-based separation. The Phenyl-Hexyl phase introduces aromatic selectivity (π-π interactions), which can alter elution order and resolve impurities that are structurally similar but differ in their aromatic character.
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterAn acidic modifier is crucial for suppressing the ionization of the boronic acid hydroxyl groups, ensuring good peak shape and consistent retention.[7][10]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common, low-viscosity organic solvent that provides good peak efficiency and lower backpressure compared to methanol.
Gradient 5% to 95% B in 15 min5% to 95% B in 15 minA moderately fast gradient is employed to ensure elution of late-eluting impurities while minimizing the run time to prevent on-column degradation.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and system pressure.
Column Temp. 30 °C30 °CElevated temperature can sometimes affect boronic acid stability, so a near-ambient temperature is a safe starting point.
Detection UV at 254 nmUV at 254 nmThe benzofuran moiety contains a strong chromophore. 254 nm is a common wavelength for aromatic compounds, offering good sensitivity. A diode array detector (DAD) should be used to assess peak purity and identify the optimal wavelength.
Injection Vol. 5 µL5 µLA small injection volume prevents column overloading and peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)Acetonitrile/Water (50:50, v/v)The diluent should be compatible with the mobile phase and ensure the solubility of the analyte and its impurities. Using 100% aprotic solvent like acetonitrile can be considered if sample stability is a concern.[11]

Experimental Protocols

This section provides a detailed methodology for the recommended RP-HPLC method (Method 1).

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a binary or quaternary gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm particle size, or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile, HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Run Time: 20 minutes (including equilibration).

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
17.0 5 95
17.1 95 5

| 20.0 | 95 | 5 |

2. Reagent and Sample Preparation:

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B: Use HPLC-grade acetonitrile directly. Degas before use.

  • Diluent Preparation: Mix HPLC-grade water and acetonitrile in a 1:1 volume ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of (7-methylbenzofuran-5-yl)boronic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 12.5 mg of the (7-methylbenzofuran-5-yl)boronic acid sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

3. Chromatographic Procedure:

  • Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no system peaks interfere with the analysis.

  • Perform five replicate injections of the Standard Solution to check for system suitability (e.g., %RSD of peak area < 2.0%).

  • Inject the Sample Solution in duplicate.

  • Calculate the purity of the sample using the area percent method, assuming all impurities have a similar response factor at 254 nm.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization of Analytical Workflow and Degradation Pathways

To ensure clarity, the following diagrams illustrate the logical workflow for purity assessment and the potential chemical transformations the analyte may undergo.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve inject Autosampler Injection dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (254 nm) separate->detect integrate Peak Integration detect->integrate calculate Purity Calculation (Area % Method) integrate->calculate report Final Report calculate->report

Caption: Workflow for HPLC purity assessment of (7-methylbenzofuran-5-yl)boronic acid.

Caption: Key degradation pathways for (7-methylbenzofuran-5-yl)boronic acid.

Conclusion

The purity assessment of (7-methylbenzofuran-5-yl)boronic acid requires a carefully developed HPLC method that mitigates the inherent instability of the analyte. The recommended reversed-phase method utilizing a C18 column with an acidic mobile phase provides a robust and reliable platform for routine quality control. By employing a relatively fast gradient, the risk of on-column degradation is minimized, leading to more accurate purity determinations. For challenging separations where impurities may co-elute with the main peak, the alternative Phenyl-Hexyl column offers a powerful orthogonal selectivity. Researchers and analysts should use this guide as a comprehensive starting point, with the understanding that method validation according to ICH guidelines is necessary for implementation in a regulated environment.

References

  • Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. University of Strathclyde. [Link]

  • Li, Y., et al. (2007). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Perrin, C. L., & Wang, B. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • SIELC Technologies. (2018). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Boronic Acids on Primesep P. SIELC Technologies. [Link]

  • Kumar, A., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion. Journal of the American Chemical Society. [Link]

  • Zhang, L., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • SSRN. (2023). Validation of a Purity Method for a Novel Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. SSRN. [Link]

  • WULFF, G. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Utrecht University. [Link]

  • ResearchGate. (2026). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. ResearchGate. [Link]

  • ResearchGate. (2014). Does any one have a general idea about Boronic acids HPLC methods?. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • ProQuest. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. ProQuest. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of Benzofuran Boronic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy signatures characteristic of benzofuran boronic acids. Tailored for researchers, scientists, and drug development professionals, this document moves beyond a simple peak list, offering a comparative framework to distinguish the key functional groups within the molecule. We will deconstruct the spectrum by examining the constituent parts of benzofuran boronic acid—the boronic acid moiety, the benzofuran core, and the carbon-boron linkage—supported by experimental data and established spectroscopic principles.

The Critical Role of IR Spectroscopy in Characterizing Benzofuran Boronic Acids

Benzofuran boronic acids are a vital class of building blocks in medicinal chemistry and materials science. Their successful synthesis and purity are paramount for downstream applications. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative first-pass analytical technique. It allows for the confirmation of key functional groups, providing direct evidence of the successful incorporation of the boronic acid moiety and the integrity of the benzofuran scaffold. This guide explains the causality behind the characteristic absorption bands, enabling scientists to interpret spectra with confidence.

Spectral Deconstruction of Benzofuran Boronic Acid

A molecule's IR spectrum is the sum of its parts, with each functional group producing characteristic vibrations. We will analyze the expected peaks from the three primary components of the molecule.

The Boronic Acid Moiety (-B(OH)₂)

The boronic acid group provides the most distinct and easily identifiable peaks in the spectrum.

  • O-H Stretching: The most prominent feature is a very strong and broad absorption band typically located between 3500-3200 cm⁻¹ [1][2]. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules in the solid state. This broad envelope is often the first region a scientist inspects to confirm the presence of the free boronic acid.

  • B-O Asymmetric Stretching: A strong and often broad band appears in the 1390-1330 cm⁻¹ region[2]. This peak is due to the asymmetric stretching of the B-O bonds. Its intensity and position are highly characteristic of trigonal boron compounds[3][4][5]. This band can sometimes overlap with aromatic C=C stretching vibrations, but its intensity is typically greater.

  • O-H In-Plane Bending: A peak corresponding to the in-plane bending of the B-O-H group can be observed, often near 1190 cm⁻¹ [4]. This band is typically of medium intensity and can be a useful secondary confirmation.

The Benzofuran Core

The benzofuran scaffold is an aromatic ether, which contributes a series of characteristic peaks to the fingerprint region of the spectrum.

  • Aromatic C-H Stretching: As with most aromatic systems, the stretching of C-H bonds on the benzene ring gives rise to a series of medium-to-weak bands appearing just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range[1][6][7]. The presence of absorption in this region is a clear indicator of unsaturation.

  • Aromatic C=C In-Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic and furan rings produce a set of two to four bands of variable intensity in the 1615-1450 cm⁻¹ region[1][6][8]. These peaks confirm the presence of the aromatic backbone.

  • Aryl Ether C-O-C Asymmetric Stretching: This is a key diagnostic peak for the furan portion of the molecule. Aryl ethers exhibit a strong, characteristic C-O-C asymmetric stretching band between 1300-1200 cm⁻¹ [9][10]. This peak is often one of the most intense in the fingerprint region, aside from the B-O stretch.

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region arise from the out-of-plane bending of the aromatic C-H bonds[1][8]. The exact position and number of these bands can provide information about the substitution pattern on the benzene ring.

The Carbon-Boron Linkage (Ar-B)
  • C-B Stretching: The stretching vibration of the carbon-boron bond is typically weaker and can be found in the 1150-1000 cm⁻¹ range[2][11]. While not as intense as the B-O or C-O stretches, its presence is essential for confirming the complete molecular structure.

Comparative Summary of IR Peaks

The following table summarizes the expected IR absorptions for a typical benzofuran boronic acid, allowing for quick comparison and identification.

Wavenumber (cm⁻¹)Functional Group & Vibration ModeTypical IntensityNotes
3500 - 3200Boronic Acid: O-H Stretch (H-bonded)Strong, Very BroadA key indicator of the free boronic acid group.
3100 - 3000Benzofuran: Aromatic =C-H StretchMedium to WeakConfirms the presence of the aromatic ring.
1615 - 1450Benzofuran: Aromatic C=C In-Ring StretchMedium, SharpTypically appears as a series of 2-4 peaks.
1390 - 1330Boronic Acid: B-O Asymmetric StretchStrong, BroadHighly characteristic of the trigonal boronic acid.
1300 - 1200Benzofuran: Aryl Ether C-O-C StretchStrongConfirms the furan ether linkage.
~1190Boronic Acid: B-O-H In-Plane BendMediumSecondary confirmation for the boronic acid group.
1150 - 1000C-B Linkage: C-B StretchWeak to MediumConfirms the bond between the ring and boron.
900 - 675Benzofuran: Aromatic C-H OOP BendStrongSensitive to the substitution pattern of the ring.

Visualizing Functional Group and IR Spectrum Relationships

The following diagram illustrates the logical flow from the molecular structure to its characteristic regions in an IR spectrum.

IR_Functional_Groups cluster_molecule Benzofuran Boronic Acid cluster_groups Key Functional Groups cluster_spectrum Characteristic IR Regions (cm⁻¹) Molecule Molecular Structure Boronic_Acid Boronic Acid -B(OH)₂ Molecule->Boronic_Acid Benzofuran Benzofuran Core (Aromatic Ether) Molecule->Benzofuran CB_Bond C-B Bond Molecule->CB_Bond OH_Stretch 3500-3200 (O-H Stretch) Boronic_Acid->OH_Stretch BO_Stretch 1390-1330 (B-O Stretch) Boronic_Acid->BO_Stretch Aromatic_Stretch 3100-3000 (=C-H Stretch) 1615-1450 (C=C Stretch) Benzofuran->Aromatic_Stretch Ether_Stretch 1300-1200 (C-O-C Stretch) Benzofuran->Ether_Stretch CB_Stretch 1150-1000 (C-B Stretch) CB_Bond->CB_Stretch

Caption: Relationship between molecular structure and IR spectral regions.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

This protocol outlines the use of an Attenuated Total Reflectance (ATR) accessory, which is a common, modern technique requiring minimal sample preparation.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

Methodology:

  • System Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines (typically 30-60 minutes). This minimizes drift in the instrument's components.

  • ATR Crystal Cleaning: Clean the ATR crystal surface meticulously. Use a solvent-grade isopropanol or ethanol on a lint-free wipe. This step is critical to prevent contamination from previous samples.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (CO₂, H₂O) and the instrument itself.

    • Causality: The instrument software will subtract this background from the sample spectrum, ensuring that the final output contains only the absorbance information from the sample. A clean, flat baseline in the background is a prerequisite for trustworthy data.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid benzofuran boronic acid powder onto the center of the ATR crystal.

    • Lower the ATR pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The IR beam only penetrates a few microns into the sample, making good contact essential for a strong signal.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should show % Transmittance or Absorbance on the y-axis versus Wavenumber (cm⁻¹) on the x-axis.

    • Label the significant peaks and compare their positions and relative intensities to the reference values provided in this guide to confirm the structure.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the ATR crystal using an appropriate solvent to prepare the instrument for the next user.

This self-validating protocol, from background collection to post-measurement cleaning, ensures the acquisition of reproducible and accurate spectroscopic data.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Gong, B., et al. (2020). Development of FTIR Spectroscopy Methodology for Characterization of Boron Species in FCC Catalysts. MDPI. [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Specac Ltd. Interpreting Infrared Spectra. [Link]

  • Chem.ucla.edu. Infrared spectra of aromatic rings. [Link]

  • Michigan State University. IR Absorption Table. [Link]

  • ResearchGate. (2021). FTIR spectrum of boric acid. [Link]

  • Santucci, A., & Szafran, M. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. [Link]

  • Michalska, D., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. [Link]

  • ResearchGate. (2018). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

  • University of Calgary. Infrared Spectroscopy. [Link]

  • Weir, C. E., & Schroeder, R. A. (1964). Infrared Spectra of the Crystalline Inorganic Borates. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

Sources

X-Ray Crystallography and Performance Dynamics of (7-Methylbenzofuran-5-yl)boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In modern drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1]. Among these, (7-methylbenzofuran-5-yl)boronic acid (CAS: 254886-15-2) [2] presents a unique structural profile. However, electron-rich and sterically bulky heteroaryl boronic acids, such as benzofuranylboronic acids, are notoriously prone to rapid degradation (protodeboronation) under ambient and basic conditions[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the free (7-methylbenzofuran-5-yl)boronic acid against its protected alternatives—the Pinacol (BPin) ester and the MIDA boronate . By analyzing their X-ray crystallographic data, we can establish the direct causality between solid-state molecular geometry (e.g., boron hybridization and hydrogen bonding) and macroscopic bench stability.

Structural Dynamics: X-Ray Crystallography Insights

The macroscopic stability of boronic acid derivatives is fundamentally dictated by the micro-environment of the boron atom. Boron's empty p-orbital makes it highly Lewis acidic and susceptible to nucleophilic attack[4].

  • The Free Boronic Acid: In the solid state, free boronic acids typically crystallize as hydrogen-bonded dimeric anhydrides. The boron atom is

    
     hybridized, adopting a trigonal planar geometry. While the empty p-orbital can conjugate with the planar benzofuran 
    
    
    
    -system, it remains exposed to atmospheric moisture, leading to the formation of boroxines (cyclic trimers) or irreversible protodeboronation.
  • The Pinacol (BPin) Ester: Conversion to the BPin ester maintains the

    
     hybridization but introduces significant steric bulk. The constrained five-membered dioxaborolane ring slightly shortens the B-O bonds and prevents intermolecular hydrogen bonding. This results in a monomeric crystal lattice with high solubility and moderate reactivity[5], though it remains susceptible to reversible hydrolysis in aqueous media[6].
    
  • The MIDA Boronate: The N-methyliminodiacetic acid (MIDA) ligand revolutionizes the structural landscape by forming a dative

    
     bond. This forces the boron atom into an 
    
    
    
    hybridized, tetrahedral geometry. X-ray crystallography of analogous MIDA boronates confirms that this rehybridization completely fills the previously vacant p-orbital, rendering the molecule exceptionally stable to forcing conditions (e.g., 80 °C, sealed tube) that would otherwise destroy the free acid[3].
Quantitative Crystallographic Comparison

Data summarized from analogous benzofuranyl and arylboronic structural studies.

ParameterFree Boronic AcidPinacol (BPin) EsterMIDA Boronate
Boron Hybridization

(Trigonal Planar)

(Trigonal Planar)

(Tetrahedral)
Average B-O Bond Length ~1.36 Å~1.33 Å~1.45 Å
Solid-State Network Intermolecular H-bonded dimersMonomeric (van der Waals)Monomeric (Rigid core)
Bench Stability Moderate (Protodeboronates)HighVery High
Cross-Coupling Utility Good (Variable yield)ExcellentExcellent (Slow-release)

Visualizing Stability and Reactivity

The following diagram illustrates the divergent pathways of the free acid versus its protected counterparts.

G FreeAcid (7-Methylbenzofuran-5-yl) boronic acid Boroxine Boroxine Anhydride (Dehydration) FreeAcid->Boroxine -H2O Degradation Protodeboronation (Degradation) FreeAcid->Degradation Heat / Base BPin Pinacol Ester (BPin) FreeAcid->BPin +Pinacol MIDA MIDA Boronate (sp3 Hybridized) FreeAcid->MIDA +MIDA Coupling Suzuki-Miyaura Cross-Coupling FreeAcid->Coupling Pd cat., Base (Variable Yield) BPin->Coupling Pd cat., Base MIDA->Coupling Slow Release Pd cat., Base

Fig 1: Structural stability and reactivity pathways of benzofuranylboronic acid derivatives.

Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide researchers in troubleshooting and optimization.

Protocol A: Single-Crystal Growth and X-Ray Diffraction Analysis

G Step1 1. Compound Synthesis & Purification (>99%) Step2 2. Slow Evaporation Crystallization (EtOAc/Hexane) Step1->Step2 Step3 3. Single-Crystal X-Ray Diffraction (100 K) Step2->Step3 Step4 4. Structure Solution (SHELXT) & Refinement Step3->Step4 Step5 5. Data Analysis (Bond Lengths, H-Bonding) Step4->Step5

Fig 2: Workflow for crystallization and X-ray diffraction analysis of boronic acid derivatives.

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 50 mg of the highly purified (>99% by HPLC) boronic acid derivative in a minimal volume of ethyl acetate (EtOAc) inside a 4 mL glass vial.

  • Vapor Diffusion/Layering: Carefully layer the EtOAc solution with 3 volumes of non-polar anti-solvent (e.g., n-hexane).

    • Causality Check: Boronic acids possess both a polar

      
       head and a hydrophobic benzofuran tail. The slow diffusion of hexane gradually lowers the dielectric constant of the medium, promoting ordered nucleation over amorphous precipitation.
      
  • Incubation: Cap the vial loosely and store at 4 °C in a vibration-free environment for 48–72 hours until suitable single crystals (typically colorless prisms) form.

  • Data Collection: Mount a single crystal on a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo-K

    
     or Cu-K
    
    
    
    radiation source.
    • Causality Check: Data collection MUST be performed at 100 K using a liquid nitrogen cryostream. This suppresses atomic thermal vibrations (Debye-Waller factors), allowing for the precise resolution of the hydrogen atoms involved in the critical hydrogen-bonding network of the boronic acid dimers.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
    .
    
Protocol B: Comparative Suzuki-Miyaura Cross-Coupling

To objectively evaluate the performance of the free acid vs. the MIDA boronate.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), (7-methylbenzofuran-5-yl)boronic acid or its MIDA ester (1.5 equiv),

    
     (3.0 equiv), and 
    
    
    
    (0.05 equiv).
  • Solvent Addition: Evacuate and backfill with

    
     three times. Add a degassed mixture of 1,4-Dioxane/Water (10:1 v/v, 0.2 M).
    
    • Causality Check: For the MIDA boronate, the addition of water is not arbitrary; it acts as a self-validating slow-release mechanism. The basic aqueous environment slowly hydrolyzes the

      
       MIDA ester back to the 
      
      
      
      free boronic acid in situ. This ensures the concentration of the reactive free acid remains low, perfectly matching the rate of the palladium transmetalation step and preventing premature protodeboronation[3].
  • Heating & Tracking: Heat the reaction to 80 °C. Monitor the reaction via LC-MS every 2 hours.

  • Workup: Once the aryl halide is consumed, cool to room temperature, dilute with EtOAc, wash with brine, dry over

    
    , and purify via flash column chromatography.
    

Conclusion

While (7-methylbenzofuran-5-yl)boronic acid is a highly valuable synthon, its


 hybridized boron center makes it vulnerable to degradation. X-ray crystallographic data demonstrates that converting the free acid to a BPin ester provides steric shielding, whereas conversion to a MIDA ester fundamentally alters the electronic structure to an 

geometry. For researchers dealing with long-term storage or forcing reaction conditions, the MIDA boronate offers superior stability, while the BPin ester remains the optimal balance of stability and straightforward reactivity for standard benchtop cross-couplings.

References

  • Source: google.
  • Source: preprints.
  • Source: researchgate.
  • Source: researchgate.
  • Source: rsc.
  • Intermediates Catalog & Product on Drugdu.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.